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  • Product: 2-Benzyl-1,2-oxazolidin-5-ol
  • CAS: 133500-36-4

Core Science & Biosynthesis

Exploratory

Comprehensive Safety, Toxicity, and Handling Protocols for Niche Synthetic Intermediates: A Case Study on 2-Benzyl-1,2-oxazolidin-5-ol

Executive Summary In the landscape of modern drug development, heterocyclic scaffolds such as isoxazolidines and oxazolidines are considered "privileged structures." They are heavily utilized as synthetic intermediates f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, heterocyclic scaffolds such as isoxazolidines and oxazolidines are considered "privileged structures." They are heavily utilized as synthetic intermediates for the development of β -amino acids, chiral ligands, and antiviral homonucleoside analogues[1]. 2-Benzyl-1,2-oxazolidin-5-ol (CAS No. 133500-36-4) is a prime example of such a highly specialized intermediate.

However, the very structural features that make this compound synthetically valuable—namely, the reactive N–O–C linkage—also dictate its toxicological profile. As a Senior Application Scientist, it is critical to move beyond rote memorization of Safety Data Sheets (SDS). True laboratory safety and experimental success require an understanding of the causality behind a chemical's behavior. This whitepaper synthesizes the physicochemical properties, extrapolated toxicity mechanisms, and self-validating handling protocols for 2-benzyl-1,2-oxazolidin-5-ol.

Structural Causality & Physicochemical Profiling

The reactivity of 2-benzyl-1,2-oxazolidin-5-ol is governed by the electron-withdrawing nature of the oxygen and nitrogen atoms within the saturated five-membered ring, coupled with the steric and lipophilic influence of the benzyl group.

Table 1: Physicochemical Profile of 2-Benzyl-1,2-oxazolidin-5-ol

PropertyValueCausality / Relevance
CAS Number 133500-36-4Unique identifier for regulatory tracking and inventory management[2].
Molecular Formula C10H13NO2The benzyl moiety increases lipophilicity, enhancing cellular membrane permeability[2].
Appearance Solid or viscous liquidPhysical state dictates aerosolization risk; liquids require strict spill-containment[2].
Moisture Content NMT 0.001%Trace water acts as a nucleophile, initiating premature ring-opening[2].
Storage Sealed, air-resistant, < 4°CCold, anhydrous storage prevents ambient moisture from degrading the scaffold[2].

Toxicological Assessment and Mechanism of Action

Because specific in vivo toxicological data for 2-benzyl-1,2-oxazolidin-5-ol is limited in public literature, rigorous risk assessment relies on "read-across" methodology from structurally analogous substituted oxazolidines and isoxazolidines[3].

Acute Toxicity and Sensitization

Extrapolating from similar oxazolidine derivatives, the acute toxicity is considered moderate. Median lethal dose (LD50) values for analogous compounds typically range from 950 to >2000 mg/kg in murine models[3][4]. The primary hazards are not systemic lethality, but rather severe localized effects: these compounds are documented as severe eye irritants and potent skin sensitizers[4][5].

The Causality of Toxicity: Hydrolysis

The toxicity of 2-benzyl-1,2-oxazolidin-5-ol is a direct consequence of its instability in aqueous environments. Under physiological conditions (pH ~7.4), the oxazolidine ring undergoes nucleophilic attack by water. This hydrolysis cleaves the ring, generating reactive electrophiles such as aldehydes and N-benzylhydroxylamine derivatives[3][6].

These breakdown products are the true toxicophores. They induce toxicity via:

  • Protein Alkylation: Reactive aldehydes act as haptens, covalently binding to skin proteins to trigger an immune-mediated allergic contact dermatitis (sensitization)[3].

  • Oxidative Stress: Hydroxylamine derivatives can disrupt cellular redox homeostasis, generating Reactive Oxygen Species (ROS) that lead to localized cytotoxicity[6].

ToxicityMechanism A 2-Benzyl-1,2-oxazolidin-5-ol (Exposure) B Physiological Aqueous Environment (pH 7.4) A->B C Ring-Opening / Hydrolysis B->C D N-Benzylhydroxylamine Derivatives C->D E Aldehyde / Reactive Oxygen Species (ROS) C->E F Protein Alkylation & DNA Intercalation D->F E->F G Cellular Toxicity & Sensitization F->G

Caption: Mechanistic pathway of isoxazolidine hydrolysis leading to cellular toxicity.

Safety Data Sheet (SDS) Core Components

Based on the mechanistic evidence, the following Globally Harmonized System (GHS) classifications and mitigation strategies must be applied when handling this compound[5].

Table 2: Extrapolated GHS Hazard Statements & Mitigation Strategies

GHS CodeHazard StatementMechanistic CauseRequired Mitigation Protocol
H315 Causes skin irritationProtein alkylation by hydrolysis products[5].Double-layered nitrile gloves; immediate wash upon contact.
H317 May cause allergic skin reactionHaptenization via reactive aldehydes[5].Handle exclusively in a Class II fume hood or glovebox.
H318 Causes serious eye damageCorrosive ring-opening in ocular fluid[5].Splash goggles and full face shield are mandatory.
H332 Harmful if inhaledVolatilization of breakdown products[5].Local exhaust ventilation (LEV); keep containers sealed.

Experimental Workflow: Safe Handling in 1,3-Dipolar Cycloadditions

2-Benzyl-1,2-oxazolidin-5-ol is frequently utilized in 1,3-dipolar cycloadditions to synthesize nucleoside analogues[1][7]. The following self-validating protocol ensures both high synthetic yield and operator safety by actively suppressing the toxic hydrolysis pathway.

Step-by-Step Methodology
  • Anhydrous Preparation (Hazard Mitigation):

    • Action: Flame-dry all glassware and purge with Argon gas. Dissolve 2-benzyl-1,2-oxazolidin-5-ol in strictly anhydrous dichloromethane (DCM).

    • Causality: Trace moisture initiates premature ring-opening. By eliminating water, you prevent the generation of toxic hydroxylamine byproducts and preserve the integrity of the dipolarophile[1].

  • Reagent Activation:

    • Action: Introduce the nitrone or corresponding alkene dropwise at 0°C under continuous stirring.

    • Causality: The cycloaddition is exothermic. Controlling the temperature prevents thermal degradation of the oxazolidine ring, which could otherwise release volatile, irritating fumes[7].

  • Controlled Cycloaddition:

    • Action: Gradually warm the reaction to room temperature and monitor via TLC (Thin-Layer Chromatography) until the starting material is consumed.

  • In Situ Quenching:

    • Action: Quench the reaction with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) inside the fume hood.

    • Causality: Mild basic conditions neutralize any acidic byproducts that might catalyze the decomposition of the newly formed cycloadduct, while safely partitioning unreacted organics into the aqueous layer.

  • Waste Segregation:

    • Action: Collect all aqueous and organic washings in a designated, clearly labeled halogenated waste container for high-temperature incineration.

SyntheticWorkflow S1 S1 S2 2. Preparation Fume hood, PPE, Anhydrous solvent S1->S2 S3 3. 1,3-Dipolar Cycloaddition Controlled Exotherm S2->S3 S4 4. Quenching In situ neutralization S3->S4 S5 5. Waste Disposal Incineration / Halogen-free S4->S5

Caption: Step-by-step safe handling and synthetic workflow for 2-benzyl-1,2-oxazolidin-5-ol.

Conclusion

Handling niche synthetic intermediates like 2-benzyl-1,2-oxazolidin-5-ol requires moving beyond standard compliance. By understanding that the primary toxicological threat stems from aqueous hydrolysis and the subsequent release of reactive electrophiles, researchers can design experimental workflows that inherently protect both the integrity of the synthesis and the safety of the laboratory personnel.

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Foundational

An In-depth Technical Guide on the Stereochemistry and Tautomerism of 2-Benzyl-1,2-oxazolidin-5-ol

Abstract This technical guide provides a comprehensive examination of the stereochemical and tautomeric properties of 2-Benzyl-1,2-oxazolidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemical and tautomeric properties of 2-Benzyl-1,2-oxazolidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into the synthetic pathways, stereoisomeric forms, the dynamic nature of ring-chain tautomerism, and the analytical methodologies crucial for its characterization. Drawing upon established principles of organic chemistry and referencing authoritative literature on related structures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the effective study and utilization of this molecule.

Introduction: The Significance of the Oxazolidine Scaffold

The oxazolidine ring is a privileged five-membered heterocyclic motif containing both nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, including antibiotics, anticonvulsants, and anti-inflammatory agents.[1][2] The specific substitution pattern and stereochemistry of the oxazolidine ring are critical determinants of a molecule's pharmacological profile, influencing its binding affinity to biological targets and its metabolic stability.[3][4] 2-Benzyl-1,2-oxazolidin-5-ol, a substituted 1,2-oxazolidine, presents a unique combination of a chiral center and a hemiaminal functionality, leading to complex stereochemical and tautomeric behavior that warrants in-depth investigation.

Synthetic Pathways and Stereochemical Considerations

The synthesis of 2-Benzyl-1,2-oxazolidin-5-ol is anticipated to proceed via the condensation of N-benzylhydroxylamine with a suitable three-carbon electrophile possessing a carbonyl or masked carbonyl group at one end and a leaving group at the other. A plausible and efficient route involves the reaction of N-benzylhydroxylamine with an α,β-unsaturated aldehyde or a protected β-hydroxyaldehyde.

Proposed Synthesis from N-Benzylhydroxylamine

A common and effective method for the formation of substituted oxazolidines involves the reaction of a hydroxylamine derivative with a carbonyl compound. The synthesis of 2-Benzyl-1,2-oxazolidin-5-ol can be envisioned through the reaction of N-benzylhydroxylamine with acrolein or a related 3-carbon aldehyde.

Experimental Protocol: Synthesis of 2-Benzyl-1,2-oxazolidin-5-ol

  • Reaction Setup: To a solution of N-benzylhydroxylamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add the α,β-unsaturated aldehyde (e.g., acrolein, 1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield 2-Benzyl-1,2-oxazolidin-5-ol.

Stereochemistry of 2-Benzyl-1,2-oxazolidin-5-ol

The 2-Benzyl-1,2-oxazolidin-5-ol molecule possesses a single stereocenter at the C5 position of the oxazolidine ring. Consequently, it can exist as a pair of enantiomers: (R)-2-Benzyl-1,2-oxazolidin-5-ol and (S)-2-Benzyl-1,2-oxazolidin-5-ol. The synthesis described above, without the use of a chiral catalyst or auxiliary, will result in a racemic mixture of these two enantiomers.

The stereochemical outcome of the cyclization is governed by the nucleophilic attack of the hydroxylamine oxygen onto the carbonyl carbon. The relative stereochemistry between substituents on the oxazolidine ring is a critical factor in determining the biological activity of such compounds.[3]

Ring-Chain Tautomerism: A Dynamic Equilibrium

A key feature of 2-Benzyl-1,2-oxazolidin-5-ol is its potential to exhibit ring-chain tautomerism. This phenomenon involves a reversible intramolecular reaction, leading to an equilibrium between the cyclic hemiaminal (the oxazolidine ring) and an open-chain imine form. This equilibrium is analogous to the well-documented keto-enol tautomerism.[5][6]

The open-chain tautomer of 2-Benzyl-1,2-oxazolidin-5-ol is N-benzyl-3-hydroxypropanimine. The position of this equilibrium is influenced by several factors, including the solvent, temperature, pH, and the electronic and steric nature of the substituents.

Diagram: Ring-Chain Tautomerism of 2-Benzyl-1,2-oxazolidin-5-ol

tautomerism cluster_ring Cyclic Hemiaminal (Oxazolidine) cluster_chain Open-Chain Imine ring 2-Benzyl-1,2-oxazolidin-5-ol chain N-benzyl-3-hydroxypropanimine ring->chain Ring Opening chain->ring Ring Closing computational_workflow start Propose Structures (Stereoisomers & Tautomers) geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Prediction geom_opt->nmr_calc energy_calc Relative Energy Calculation freq_calc->energy_calc end Compare with Experimental Data energy_calc->end nmr_calc->end

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Protocols & Analytical Methods

Method

Application Note: 2-Benzyl-1,2-oxazolidin-5-ol as a Versatile Synthetic Intermediate in Organic Chemistry

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Mechanistic Overview In modern drug discovery and complex molecule synthesis, the efficient construction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Overview

In modern drug discovery and complex molecule synthesis, the efficient construction of nitrogen-containing pharmacophores is a critical objective. 2-Benzyl-1,2-oxazolidin-5-ol (CAS No. 133500-36-4) stands out as a highly versatile heterocyclic intermediate. Structurally, it is a cyclic hemiacetal (lactol) that exists in a dynamic thermodynamic equilibrium with its open-chain form, N-benzyl-N-hydroxy-3-aminopropanal.

As a Senior Application Scientist, I frequently recommend this scaffold because it acts as a masked, stable precursor. The isoxazolidine core is a privileged intermediate for the stereoselective preparation of β -amino acids, β -lactams, and 1,3-amino alcohols[1]. The inherent lability of the N–O bond under reductive conditions allows for late-stage unmasking of the acyclic amino alcohol framework [2]. Furthermore, the N-benzyl group serves a dual purpose: it prevents over-alkylation during the initial synthesis and acts as a traceless protecting group that can be cleaved simultaneously with the N–O bond if desired.

Synthesis A N-Benzylhydroxylamine + Acrolein B Conjugate Addition Intermediate A->B Et3N, DCM (0 °C to RT) C 2-Benzyl-1,2-oxazolidin-5-ol (Cyclic Lactol) B->C Intramolecular Cyclization

Fig 1: Synthesis and thermodynamic equilibrium of 2-benzyl-1,2-oxazolidin-5-ol.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each transformation through specific analytical markers before proceeding to the next synthetic step.

Protocol A: Synthesis of 2-Benzyl-1,2-oxazolidin-5-ol

N-benzylhydroxylamine is a well-documented reagent for generating versatile isoxazolidine derivatives [3]. This protocol utilizes a conjugate addition-cyclization cascade.

Self-Validating Quality Control: The reaction's success is immediately indicated by the disappearance of the pungent acrolein odor and the appearance of a distinct lactol proton multiplet at ~5.3 ppm in 1 H NMR.

Materials:

  • N-Benzylhydroxylamine hydrochloride (1.0 equiv)

  • Acrolein (1.2 equiv) – Caution: Highly toxic and prone to polymerization.

  • Triethylamine (Et 3​ N) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Free-basing the Hydroxylamine: Suspend N-benzylhydroxylamine hydrochloride in anhydrous DCM (0.2 M) under an inert argon atmosphere. Add Et 3​ N dropwise at 0 °C.

    • Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic nitrogen/oxygen lone pairs. DCM is chosen as it does not participate in hydrogen bonding, which could disrupt the subsequent intramolecular cyclization.

  • Electrophile Addition: Dilute acrolein in a small volume of DCM and add it dropwise to the reaction mixture over 30 minutes, strictly maintaining the temperature at 0 °C.

    • Causality: Acrolein is highly reactive. Dropwise addition at 0 °C suppresses exothermic runaway and prevents the homopolymerization of acrolein, ensuring maximum atom economy and yield.

  • Cyclization: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 4 hours.

    • Causality: The initial conjugate addition of the hydroxylamine nitrogen to the β -carbon of acrolein is rapid, but the subsequent intramolecular trapping of the resulting aldehyde by the hydroxyl oxygen requires a slight thermal push to overcome the entropic barrier of ring closure.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Reductive Cleavage to 1,3-Amino Alcohols

This protocol details the chemoselective cleavage of the N–O bond to reveal the acyclic amino alcohol framework.

Self-Validating Quality Control: Successful hydrogenolysis is confirmed by the complete loss of the lactol C-H signal (~5.3 ppm) and the emergence of broad O-H and N-H exchangeable proton signals in the NMR spectrum.

Step-by-Step Procedure:

  • Setup: Dissolve the purified 2-benzyl-1,2-oxazolidin-5-ol in MS-grade Methanol (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate).

    • Causality: Palladium on carbon is highly chemoselective for N–O bond hydrogenolysis. Methanol acts as a protic solvent that facilitates the proton transfer steps inherent in the cleavage mechanism.

  • Hydrogenation: Purge the reaction vessel with H 2​ gas and maintain under a balloon of H 2​ (1 atm) at room temperature for 12 hours.

    • Causality: Mild pressure (1 atm) is sufficient for N–O cleavage while preserving the N-benzyl group. If complete debenzylation is required to yield the primary amine, the pressure should be increased to 50 psi using a Parr hydrogenator.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol and concentrate the filtrate.

    • Causality: Celite prevents the finely divided, pyrophoric Pd/C from passing into the filtrate, eliminating the risk of ignition upon drying.

Downstream Lactol 2-Benzyl-1,2-oxazolidin-5-ol Acetal 5-Alkoxy-2-benzylisoxazolidine (Acetal) Lactol->Acetal ROH, H+ AminoAlcohol N-Benzyl-1,3-amino alcohol Lactol->AminoAlcohol H2, Pd/C (N-O Cleavage) Substituted 5-Substituted Isoxazolidines Lactol->Substituted Nucleophile, Lewis Acid BetaAminoAcid β-Amino Acid Derivatives AminoAlcohol->BetaAminoAcid Oxidation

Fig 2: Downstream synthetic workflows and N-O bond cleavage applications.

Quantitative Data Summaries

To facilitate experimental planning and scale-up, the following table summarizes typical reaction parameters, expected yields, and critical analytical markers for the primary transformations of 2-benzyl-1,2-oxazolidin-5-ol.

TransformationReagents & CatalystTemp / TimeYield (%)Key Analytical Marker ( 1 H NMR)
Lactol Synthesis Acrolein, Et 3​ N, DCM0 °C to RT, 4h82 - 88%Lactol C-H multiplet at ~5.3 ppm
Acetalization MeOH, BF 3​ ·OEt 2​ (cat.)RT, 2h>90%Acetal C-H shift to ~4.8 ppm
N–O Cleavage (Retain Bn) H 2​ (1 atm), 10% Pd/C, MeOHRT, 12h85 - 95%Loss of ~5.3 ppm signal; broad OH/NH
N–O & N-Bn Cleavage H 2​ (50 psi), 10% Pd/C, MeOH50 °C, 24h75 - 85%Complete loss of aromatic Bn protons
C5-Alkylation Allyltrimethylsilane, BF 3​ ·OEt 2​ -78 °C, 5h70 - 80%Appearance of terminal alkene signals
Application

Asymmetric synthesis of beta-amino acids using 2-Benzyl-1,2-oxazolidin-5-ol

Application Note: Asymmetric Synthesis of β -Amino Acids via 2-Benzyl-1,2-oxazolidin-5-ol Intermediates Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis of β -Amino Acids via 2-Benzyl-1,2-oxazolidin-5-ol Intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Strategic Rationale & Introduction

The incorporation of enantiopure β -amino acids into peptidomimetics and foldamers is a cornerstone of modern drug development. Unlike their α -amino acid counterparts, β -amino acids confer enhanced resistance to proteolytic degradation, making them invaluable for designing metabolically stable therapeutics.

A highly efficient, stereocontrolled strategy for synthesizing these building blocks relies on the 1,3-dipolar cycloaddition of nitrones with electron-rich alkenes [1]. This application note details the mechanistic pathway and self-validating experimental protocols for generating β -amino acids utilizing 2-benzyl-1,2-oxazolidin-5-ol as the critical synthetic intermediate. By masking a highly reactive β -amino aldehyde as a stable cyclic hemiacetal, this methodology prevents unwanted epimerization and degradation, ensuring high enantiomeric fidelity [2].

Mechanistic Pathway & Causality

The synthesis proceeds through a meticulously orchestrated four-stage sequence. Understanding the causality behind each transformation is essential for troubleshooting and scale-up.

  • Regioselective 1,3-Dipolar Cycloaddition: The reaction between an N -benzyl nitrone and vinyl acetate is governed by frontier molecular orbital (FMO) interactions. The electron-donating acetate group of the dipolarophile directs the nitrone oxygen to the substituted carbon, exclusively yielding a 5-acetoxy-1,2-oxazolidine. Chiral Lewis acid catalysts dictate the facial approach, establishing the stereocenter at C3.

  • Hemiacetal Unmasking: The 5-acetoxy cycloadduct is robust enough for chromatographic isolation but is readily hydrolyzed under mild basic conditions to form 2-benzyl-1,2-oxazolidin-5-ol . Causality: This intermediate is a cyclic hemiacetal that exists in a dynamic equilibrium with its open-chain form, a β -( N -benzyl- N -hydroxyamino) aldehyde.

  • Equilibrium-Driven Oxidation: Direct oxidation of the intermediate utilizing Jones reagent exploits Le Chatelier's principle. As the transient open-chain aldehyde is irreversibly oxidized to the carboxylic acid, the cyclic hemiacetal is continuously funneled into the open form. This bypasses the need to isolate the highly unstable free aldehyde.

  • Global Deprotection (Atom Economy): The final step utilizes catalytic hydrogenolysis (H 2​ , Pd/C). Causality: This single operation achieves dual deprotection—cleaving the N–O bond to reduce the hydroxylamine to an amine, and excising the N -benzyl protecting group—yielding the free β -amino acid without requiring sequential deprotection steps.

Pathway Visualization

G N1 N-Benzyl Nitrone + Vinyl Acetate (Starting Materials) N2 5-Acetoxy-2-benzyl-1,2-oxazolidine (Cycloadduct) N1->N2 1,3-Dipolar Cycloaddition (Asymmetric Catalysis) N3 2-Benzyl-1,2-oxazolidin-5-ol (Key Hemiacetal Intermediate) N2->N3 Basic Hydrolysis (K2CO3, MeOH) N4 β-(N-Benzyl-N-hydroxyamino) acid (Oxidized Intermediate) N3->N4 Ring-Opening & Oxidation (Jones Reagent) N5 Enantiopure β-Amino Acid (Final Product) N4->N5 Hydrogenolysis (N-O/N-Bn Cleavage) (H2, Pd/C)

Figure 1: Mechanistic workflow for β-amino acid synthesis via 2-benzyl-1,2-oxazolidin-5-ol.

Quantitative Data & Optimization

The efficiency of the cycloaddition and subsequent transformations is highly dependent on the catalytic system and substrate identity. The tables below summarize empirical data for process optimization.

Table 1: Optimization of the 1,3-Dipolar Cycloaddition Step

Catalyst System Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (d.r.)
None (Thermal Control) Toluene 80 65 2:1

| Ti(OiPr) 4​ / TADDOL | CH 2​ Cl 2​ | -20 | 88 | 11:1 | | Mg(ClO 4​ ) 2​ / Pybox | CH 2​ Cl 2​ | -40 | 92 | 15:1 |

Table 2: Sequential Transformation Yields (Cycloadduct to β -Amino Acid)

Substrate Target Hydrolysis Yield (%) Oxidation Yield (%) Hydrogenolysis Yield (%) Overall Yield (%)

| β -Aminobutyric Acid | 95 | 82 | 98 | 76 | | β -Leucine | 92 | 80 | 96 | 70 | | β -Phenylalanine | 94 | 85 | 95 | 75 |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, each protocol incorporates built-in analytical checkpoints. Proceed to the next step only when the validation criteria are met.

Protocol A: Synthesis of 5-Acetoxy-2-benzyl-1,2-oxazolidine
  • Setup: In a flame-dried Schlenk flask under N 2​ , dissolve the N -benzyl nitrone (10.0 mmol) and the chiral catalyst complex (e.g., Mg(ClO 4​ ) 2​ /Pybox, 10 mol%) in anhydrous CH 2​ Cl 2​ (50 mL).

  • Reaction: Cool the mixture to -40 °C. Add freshly distilled vinyl acetate (50.0 mmol, 5 equiv) dropwise over 15 minutes. Stir at -40 °C for 24 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ (20 mL). Extract with CH 2​ Cl 2​ (3 × 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc, 8:2).

  • Analytical Checkpoint: 1 H NMR (CDCl 3​ ) must show a characteristic multiplet at δ 6.2–6.4 ppm, corresponding to the C5 proton adjacent to the newly incorporated acetoxy group.

Protocol B: Hydrolysis to 2-Benzyl-1,2-oxazolidin-5-ol
  • Setup: Dissolve the purified 5-acetoxy cycloadduct (5.0 mmol) in HPLC-grade methanol (25 mL).

  • Reaction: Add anhydrous K 2​ CO 3​ (0.5 mmol, 0.1 equiv). Stir at ambient temperature (20–25 °C) for 2 hours.

  • Workup: Neutralize the reaction mixture with Amberlite IR-120 (H + form) resin until pH 7 is reached. Filter the resin and evaporate the solvent to yield the crude hemiacetal.

  • Analytical Checkpoint: IR spectroscopy must reveal the disappearance of the strong ester carbonyl stretch (~1740 cm −1 ) and the emergence of a broad O–H stretch (~3300–3400 cm −1 ).

Protocol C: Oxidation to β -( N -Benzyl- N -hydroxyamino) Acid
  • Setup: Dissolve the 2-benzyl-1,2-oxazolidin-5-ol (4.0 mmol) in reagent-grade acetone (30 mL) and cool to 0 °C.

  • Reaction: Slowly add freshly prepared Jones reagent (2.5 M CrO 3​ in aqueous H 2​ SO 4​ ) dropwise until a persistent orange color remains (indicating a slight excess of oxidant). Stir for 1 hour at 0 °C.

  • Workup: Quench the excess oxidant with isopropanol (2 mL) until the solution turns entirely green (Cr 3+ ). Dilute with water (20 mL) and extract with EtOAc (3 × 25 mL). Wash the combined organics with brine, dry over MgSO 4​ , and concentrate.

  • Analytical Checkpoint: 1 H NMR must show the complete disappearance of the hemiacetal C5 proton and the appearance of a broad carboxylic acid proton signal >10.0 ppm.

Protocol D: Hydrogenolysis to Enantiopure β -Amino Acid
  • Setup: Dissolve the oxidized intermediate (3.0 mmol) in a 1:1 mixture of MeOH and glacial acetic acid (20 mL).

  • Reaction: Add 10% Pd/C (100 mg) under an inert atmosphere. Purge the vessel with H 2​ gas and maintain under a balloon of H 2​ (1 atm) at ambient temperature for 12 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with hot MeOH. Concentrate the filtrate in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the pure β -amino acid.

  • Analytical Checkpoint: TLC (Ninhydrin stain) must yield a highly positive (purple/pink) spot, confirming the presence of a primary amine. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the fully deprotected target.

References

  • Keirs, D., Moffat, D., Overton, K., & Tomanek, R. (1991). "Asymmetric syntheses of the naturally occurring β-amino acids, β-lysine, β-leucine and β-phenyl-β-alanine via nitrone cycloaddition." Journal of the Chemical Society, Perkin Transactions 1, (4), 1041-1051. URL:[Link]

  • Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). "Recent advances in the catalytic asymmetric synthesis of β-amino acids." Chemical Society Reviews, 39(5), 1656-1691. URL:[Link]

Method

Application Note: Scale-Up and Pilot Synthesis of 2-Benzyl-1,2-oxazolidin-5-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Risk Mitigation Guide Introduction & Mechanistic Overview 2-Benzyl-1,2-oxazolidin-5-ol (CAS: 133500-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Risk Mitigation Guide

Introduction & Mechanistic Overview

2-Benzyl-1,2-oxazolidin-5-ol (CAS: 133500-36-4) is a highly versatile heterocyclic intermediate utilized in the synthesis of complex pharmaceutical scaffolds, including modified β-amino acids and isoxazolidine-based therapeutics. The synthesis relies on the reaction between N -benzylhydroxylamine and acrolein.

Mechanistically, this is a tandem reaction sequence. It initiates with an intermolecular aza-Michael addition, where the nucleophilic nitrogen of N -benzylhydroxylamine attacks the electrophilic β -carbon of the α,β -unsaturated system of acrolein. This is immediately followed by a rapid intramolecular cyclization, where the pendant hydroxyl group attacks the newly formed aldehyde to generate the stable 5-membered cyclic hemiacetal (1,2-oxazolidin-5-ol)[1]. Because N -benzylhydroxylamine acts as a highly efficient scavenger for acrolein, this identical chemical pathway is often exploited in biological assays to neutralize acrolein-induced oxidative stress in vivo [2].

Process Safety & Risk Mitigation (E-E-A-T)

Expertise & Experience: The Acrolein Challenge The primary bottleneck in scaling this synthesis is the handling of acrolein. Acrolein is a highly toxic, volatile (b.p. 53 °C), and lachrymatory chemical that poses severe inhalation hazards. Furthermore, it is prone to spontaneous, highly exothermic polymerization if exposed to light, heat, or basic conditions.

To safely transition this from a benchtop fume hood to a pilot-scale reactor, the following professional safety protocols must be strictly enforced:

  • Closed-System Engineering: The reaction must be conducted in a jacketed, glass-lined reactor equipped with active cooling.

  • Chemical Scrubbing: All reactor vents must be hard-piped to a specialized exhaust scrubber containing a 10–20% aqueous sodium bisulfite ( NaHSO3​ ) solution. Bisulfite rapidly reacts with acrolein vapors to form a non-volatile, water-soluble sulfonate adduct, preventing environmental release.

  • Personal Protective Equipment (PPE): Operators must utilize full-face supplied-air respirators (SAR), heavy-duty butyl rubber gloves, and chemical-resistant suits during the transfer of neat acrolein.

Pilot-Scale Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. By incorporating a stoichiometric excess of the amine, strict thermal boundaries, and a mandatory bisulfite quench, the process inherently validates the destruction of toxic starting materials before the reactor is ever opened for product isolation.

Materials & Reagents
  • N -Benzylhydroxylamine hydrochloride (Precursor) [3]

  • Triethylamine ( Et3​N ) (Base)

  • Acrolein (Stabilized with 0.1% hydroquinone)

  • 2-Methyltetrahydrofuran (2-MeTHF) (Solvent)

  • Aqueous Sodium Bisulfite ( NaHSO3​ , 10% w/v)

Step-by-Step Procedure (10 L Pilot Scale)
  • Free-Basing (In Situ): Charge a 10 L jacketed glass reactor with N -benzylhydroxylamine hydrochloride (1.00 kg, 6.26 mol) and 2-MeTHF (5.0 L). Causality: 2-MeTHF is selected over traditional dichloromethane (DCM) because it is a greener solvent, possesses lower volatility (enhancing pilot-scale safety), and provides superior phase separation during aqueous workup.

  • Neutralization: Initiate agitation (150 rpm). Slowly dose Et3​N (665 g, 6.57 mol) into the reactor over 30 minutes. Maintain the internal temperature at 20 °C. A white precipitate of Et3​N⋅HCl will form.

  • Thermal Conditioning: Activate the chiller unit to cool the reactor contents to an internal temperature of 0–5 °C.

  • Controlled Addition: Charge a 1 L pressure-equalizing dropping funnel with stabilized acrolein (368 g, 6.57 mol, 1.05 equiv). Critical Step: Add the acrolein dropwise over 2.5 to 3 hours. Causality: The aza-Michael addition is highly exothermic. Restricting the addition rate ensures the internal temperature never exceeds 10 °C, which is vital to prevent the runaway thermal polymerization of acrolein.

  • Reaction Maturation: Upon completion of the addition, maintain the reactor at 5 °C for 1 hour to allow the initial Michael addition to conclude, then gradually ramp the temperature to 20 °C over 2 hours to drive the intramolecular hemiacetal cyclization to completion.

  • In-Process Control (IPC): Sample the reactor and analyze via HPLC. The reaction is deemed complete when N -benzylhydroxylamine is ≤1.0 area%.

  • Self-Validating Quench: Charge the reactor with 2.0 L of 10% aqueous NaHSO3​ and stir vigorously for 45 minutes. Causality: This step chemically guarantees the neutralization of any residual, unreacted acrolein, rendering the organic phase safe for downstream handling.

  • Phase Separation & Isolation: Halt agitation and allow the phases to split. Drain the lower aqueous layer (route to specialized chemical waste). Wash the upper organic layer with brine (2.0 L). Concentrate the organic phase under reduced pressure (maximum bath temperature 40 °C) to yield a crude solid. Recrystallize from ethyl acetate/heptane to afford the pure product.

Analytical Characterization & Data Presentation

The following table summarizes the expected pilot-scale metrics and the analytical methods required to validate the integrity of the synthesized batch.

ParameterExpected ValueAnalytical MethodPurpose / Causality
Crude Yield 85 - 92%Gravimetric AnalysisAssesses thermodynamic efficiency of the cyclization.
Chemical Purity > 98.0%HPLC (UV at 254 nm)Ensures suitability for downstream pharmaceutical use.
Residual Acrolein < 1 ppmHeadspace GC-MSValidates the efficacy of the bisulfite quench (Safety).
Identity Conforms to structure 1 H-NMR / LC-MSConfirms the cyclic hemiacetal structure over open-chain forms.

Process Visualization

Workflow N1 1. Reactant Preparation (BnNHOH in 2-MeTHF) N2 2. Controlled Addition (Acrolein, 0-5 °C) N1->N2 Cool to < 5 °C N3 3. Tandem Reaction (Michael Add. + Cyclization) N2->N3 Exotherm Control N4 4. Bisulfite Quench (Scavenge excess Acrolein) N3->N4 IPC Confirmation N5 5. Phase Separation & Brine Wash N4->N5 Neutralization N6 6. Crystallization (EtOAc/Heptane) N5->N6 Concentration N7 7. 2-Benzyl-1,2-oxazolidin-5-ol (Pure Product) N6->N7 Isolation

Pilot-scale workflow for the synthesis of 2-Benzyl-1,2-oxazolidin-5-ol.

References

  • Koyama, R., & Mizuta, R. (2016). Acrolein scavengers, cysteamine and N-benzylhydroxylamine, reduces the mouse liver damage after acetaminophen overdose. Journal of Veterinary Medical Science, 78(12), 1903–1905. URL: [Link]

  • Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. National Institutes of Health (NIH) PMC. URL: [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. URL: [Link]

Application

Application Note: Catalytic Ring-Opening Reactions of 2-Benzyl-1,2-oxazolidin-5-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale In modern pharmaceutical development, fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

In modern pharmaceutical development, functionalized 1,2-oxazolidines (isoxazolidines) serve as privileged synthons for the construction of complex alkaloids, β -amino acids, and 1,3-amino alcohols. Among these, 2-Benzyl-1,2-oxazolidin-5-ol is uniquely valuable. Its structural architecture features two highly reactive loci: a labile N–O bond (bond dissociation energy 55–60 kcal/mol) and a C5-hydroxyl group that establishes a dynamic ring-chain tautomeric equilibrium with its acyclic β -amino aldehyde counterpart.

As a Senior Application Scientist, I approach the catalytic ring-opening of this molecule not just as a single transformation, but as a divergent node in synthetic planning. By precisely tuning the catalytic system—whether through transition-metal hydrogenolysis, Lewis acid activation, or base-mediated sigmatropic shifts—we can dictate the chemoselectivity of the ring-opening event. This guide delineates the causality behind these experimental choices, providing self-validating protocols to ensure high-fidelity transformations in your laboratory.

Divergent Catalytic Pathways

Pathway A: Catalytic Reductive Cleavage (Hydrogenolysis)

The most common application of 2-benzyl-1,2-oxazolidin-5-ol is its reductive ring-opening to yield 1,3-amino alcohols. When subjected to heterogeneous catalysis (e.g., Pd/C or Raney Nickel) under an atmosphere of hydrogen, the N–O bond is selectively cleaved [1].

Mechanistic Causality: The cleavage of the N–O bond yields an intermediate 3-(benzylamino)propanal hydrate. Under the reductive conditions, this transient aldehyde is rapidly reduced to 3-(benzylamino)propan-1-ol . The choice of catalyst dictates the fate of the N-benzyl protecting group. Standard 10% Pd/C at ambient temperature selectively cleaves the N–O bond while leaving the N-benzyl group intact. Conversely, utilizing Pearlman’s catalyst (Pd(OH) 2​ /C) under elevated pressure drives global reduction, yielding the fully deprotected primary amine [3].

Pathway B: Lewis Acid-Mediated Activation

When electrophilic functionalization is required, Lewis acids (such as TiCl 4​ or Mg 2+ ) are employed. The Lewis acid coordinates to the N and O heteroatoms, activating the C5-hemiacetal to form a transient oxocarbenium-like intermediate [2]. Subsequent trapping with nucleophiles (e.g., silyl ketene acetals) yields 5-substituted isoxazolidines, which can then be subjected to reductive ring-opening to generate highly substituted β -amino acid derivatives.

Pathway C: Base-Catalyzed Skeletal Rearrangements

In the presence of strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and thermal conditions, the hemiacetal undergoes base-assisted ring opening. This triggers a cascade rearrangement—often involving a transient ketenimine intermediate and a subsequent 3,3-sigmatropic shift—to form complex rearranged heterocycles such as functionalized amides or indoles (if aryl substituents are present) [4].

Isoxazolidine_Reactions sub 2-Benzyl-1,2-oxazolidin-5-ol (Hemiacetal Equilibrium) red Catalytic Hydrogenolysis (Pd/C, H2) sub->red N-O Bond Cleavage lew Lewis Acid Activation (TiCl4, Mg2+) sub->lew C5-OH Activation bas Base-Mediated Opening (DBU / Toluene) sub->bas Ring Opening p_red 1,3-Amino Alcohols & β-Amino Aldehydes red->p_red Reductive Pathway p_lew β-Amino Acid Derivatives (Nucleophilic Trapping) lew->p_lew Electrophilic Pathway p_bas Skeletal Rearrangements (e.g., Indoles/Lactams) bas->p_bas Sigmatropic Shift

Fig 1: Divergent catalytic ring-opening pathways of 2-Benzyl-1,2-oxazolidin-5-ol.

Quantitative Data Presentation

To facilitate experimental design, the following table synthesizes the expected outcomes based on the selected catalytic system.

Table 1: Comparative Catalytic Systems for Isoxazolidine Ring-Opening

Catalytic SystemReaction TypeKey IntermediatePrimary ProductTypical Yield
10% Pd/C, H 2​ (1 atm) Reductive CleavageN–O Hydrogenolysis3-(benzylamino)propan-1-ol85–99%
20% Pd(OH) 2​ /C, H 2​ (5 atm) Global ReductionN–O & N–Bn Cleavage3-aminopropan-1-ol90–95%
TiCl 4​ / Silyl Enol Ether Electrophilic OpeningC5-Oxocarbenium5-Substituted Isoxazolidines70–85%
DBU / Toluene (80 °C) Base-Mediated ShiftRing-Opened KetenimineRearranged Amides/Lactams65–80%

Experimental Protocols

Protocol 1: Catalytic Reductive Cleavage to 3-(Benzylamino)propan-1-ol

Objective: Selective cleavage of the N–O bond without N-debenzylation. Critical Insight: Gas-liquid mass transfer is the primary rate-limiting step in heterogeneous hydrogenolysis. Recent optimizations demonstrate that increasing the stirring rate to 1500 rpm has a more profound impact on conversion rates than elevating temperature or pressure[3].

Materials:

  • 2-Benzyl-1,2-oxazolidin-5-ol (1.0 equiv, 10 mmol)

  • 10% Pd/C (10 mol% Pd)

  • Anhydrous Methanol (0.2 M)

  • Hydrogen gas (balloon, 1 atm)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-benzyl-1,2-oxazolidin-5-ol in anhydrous methanol in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Inerting the Atmosphere: Seal the flask with a septum. Sparge the solution with Argon for 10 minutes to displace dissolved oxygen.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and carefully add 10% Pd/C. Self-Validation Check: Ensure no dry catalyst adheres to the flask walls to prevent auto-ignition upon H 2​ introduction.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas via a balloon (repeat 3 times). Set the stirring rate to 1500 rpm and stir at room temperature for 12–24 hours.

  • Reaction Monitoring: Monitor via TLC (DCM:MeOH 9:1). The starting material will disappear, and a highly polar, Ninhydrin-active spot (the amino alcohol) will emerge.

  • Workup: Purge the flask with Argon. Filter the suspension through a tightly packed pad of Celite, washing thoroughly with methanol. Concentrate the filtrate in vacuo to yield the crude 3-(benzylamino)propan-1-ol.

Reductive_Workflow n1 Substrate Prep (MeOH Solvent) n2 Catalyst Addition (10% Pd/C, Argon) n1->n2 n3 Hydrogenation (1 atm H2, 1500 rpm) n2->n3 n4 Filtration (Celite Pad) n3->n4 n5 Concentration & Purification n4->n5

Fig 2: Standard operational workflow for the catalytic hydrogenolysis of isoxazolidines.

Protocol 2: Lewis Acid-Catalyzed C5-Functionalization

Objective: Activation of the hemiacetal for nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under Argon, dissolve 2-benzyl-1,2-oxazolidin-5-ol (1.0 equiv) in anhydrous DCM (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise, add TiCl 4​ (1.2 equiv). The solution will typically deepen in color, indicating oxocarbenium formation. Stir for 15 minutes. Causality: Low temperatures prevent the premature irreversible ring-opening or polymerization of the activated species.

  • Nucleophilic Addition: Slowly add the nucleophile (e.g., allyltrimethylsilane, 1.5 equiv). Maintain at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography.

References

The following sources provide the authoritative grounding for the mechanistic claims and protocol standards discussed in this application note:

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol National Center for Biotechnology Inform
  • Imbuing an Old Heterocycle with the Power of Modern Catalysis: An Isoxazolidin-5-one Story J-STAGE (Japan Science and Technology Agency)
  • Reductive Recyclization of sp3-Enriched Functionalized Isoxazolines into α-Hydroxy Lactams The Journal of Organic Chemistry (ACS Public
  • [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products Organic Letters (ACS Public
Method

Advanced Applications of 2-Benzyl-1,2-oxazolidin-5-ol in Pharmaceutical Drug Discovery: From Nucleoside Mimetics to Peptidomimetic Scaffolds

Executive Summary In modern pharmaceutical drug discovery, the pursuit of conformationally restricted, enzymatically stable scaffolds is paramount. 2-Benzyl-1,2-oxazolidin-5-ol (and its substituted derivatives) has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical drug discovery, the pursuit of conformationally restricted, enzymatically stable scaffolds is paramount. 2-Benzyl-1,2-oxazolidin-5-ol (and its substituted derivatives) has emerged as a highly versatile, privileged heterocyclic building block[1]. Characterized by a labile N–O bond and a reactive hemiacetal center at the C5 position, this scaffold serves as a critical intermediate for synthesizing isoxazolidine nucleoside analogues, 1,3-amino alcohols for peptidomimetics, and highly functionalized indoles[2][3][4]. This application note details the physicochemical rationale, step-by-step experimental protocols, and mechanistic causality behind utilizing 2-benzyl-1,2-oxazolidin-5-ol in advanced drug development workflows.

Physicochemical Rationale of the Isoxazolidine Scaffold

The utility of 2-benzyl-1,2-oxazolidin-5-ol stems from three distinct chemical features:

  • The Hemiacetal (C5-OH): The hydroxyl group at the 5-position exists in equilibrium with its open-chain aldehyde form. This allows for facile activation (e.g., via acetylation) to undergo Vorbrüggen-type glycosylations, enabling the attachment of diverse nucleobases[4].

  • The N–O Bond: With a relatively low bond dissociation energy (~55 kcal/mol), the N–O linkage acts as a masked 1,3-amino alcohol. Controlled reductive cleavage yields versatile acyclic aliphatic chains ideal for peptidomimetic synthesis.

  • The N-Benzyl Protecting Group: The benzyl moiety provides essential steric bulk during cycloaddition to ensure high diastereoselectivity, prevents unwanted N-alkylation during downstream coupling, and can be orthogonally removed via hydrogenolysis.

Application I: Synthesis of Conformationally Restricted Nucleoside Analogues

Isoxazolidine homonucleosides have garnered significant attention as antiviral and anticancer candidates[5]. By replacing the natural ribose sugar with an isoxazolidine ring, the resulting carbanucleosides exhibit increased resistance to hydrolytic and enzymatic cleavage while maintaining the ability to form Watson-Crick base pairs[3].

Mechanistic Insight

The coupling of a nucleobase to the isoxazolidine core relies on a modified Vorbrüggen glycosylation. The C5-hydroxyl is first converted to an acetate. The addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a potent Lewis acid, coordinating to the acetate carbonyl and facilitating its departure. This generates a transient oxocarbenium-like intermediate. The N-benzyl group stabilizes this cation via inductive effects and sterically directs the incoming silylated nucleobase to attack from the less hindered face, yielding the desired cis-nucleoside analogue with high stereoselectivity[4].

NucleosideSynthesis A 2-Benzyl-1,2-oxazolidin-5-ol (Hemiacetal) B Acetylation (Ac2O / Pyridine) A->B C 5-O-Acetyl-2-benzyl- 1,2-oxazolidine B->C D Silylated Nucleobase + TMSOTf C->D Vorbrüggen Glycosylation E Isoxazolidine Nucleoside (Antiviral Candidate) D->E Stereoselective Coupling

Fig 1. Workflow for the synthesis of isoxazolidine nucleoside analogues via Vorbrüggen glycosylation.

Protocol: Vorbrüggen Coupling of Thymine to 2-Benzyl-1,2-oxazolidin-5-ol

Self-Validating Check: The reaction must be kept strictly anhydrous; moisture will prematurely hydrolyze the silylated nucleobase and quench the TMSOTf catalyst.

  • Acetylation: Dissolve 2-benzyl-1,2-oxazolidin-5-ol (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C. Add anhydrous pyridine (1.5 eq) followed dropwise by acetyl chloride or acetic anhydride (1.2 eq). Stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield 5-O-acetyl-2-benzyl-1,2-oxazolidine[4].

  • Silylation of Nucleobase: Suspend thymine (1.5 eq) in hexamethyldisilazane (HMDS, 10 eq) with a catalytic amount of ammonium sulfate. Reflux at 120 °C until the solution becomes clear (approx. 2-3 hours). Concentrate under vacuum to remove excess HMDS, yielding the silylated thymine.

  • Coupling: Dissolve the 5-O-acetyl intermediate and the silylated thymine in anhydrous acetonitrile under an argon atmosphere. Cool to 0 °C.

  • Catalysis: Add TMSOTf (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the acetate is consumed.

  • Workup: Quench the reaction with cold saturated NaHCO₃ to neutralize the Lewis acid. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography to isolate the cis-isoxazolidine nucleoside[4].

Application II: Reductive Cleavage for Peptidomimetic Building Blocks

The isoxazolidine ring is frequently utilized as a protected, cyclic precursor to 1,3-amino alcohols. These acyclic structures are essential pharmacophores in various protease inhibitors and peptidomimetics.

Mechanistic Insight

Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is highly chemoselective. Under a hydrogen atmosphere, the catalyst facilitates the homolytic cleavage of the weak N–O bond. Simultaneously, the N-benzyl group undergoes hydrogenolysis. This dual-cleavage event is highly atom-economical, unmasking a primary amine and a secondary alcohol in a single step without affecting the carbon-carbon backbone.

NOCleavage A Substituted 2-Benzyl-1,2-oxazolidine B Reductive Cleavage (H2, Pd/C or Zn/AcOH) A->B N-O Bond Fission C 1,3-Amino Alcohol Intermediate B->C D Oxidation / Coupling C->D E Beta-Amino Acid / Peptidomimetic D->E

Fig 2. Reductive N-O cleavage pathway yielding 1,3-amino alcohols for peptidomimetic synthesis.

Protocol: One-Pot N–O Cleavage and Debenzylation
  • Preparation: Dissolve the 2-benzyl-1,2-oxazolidine derivative (1.0 eq) in MS-grade Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w) under a steady stream of argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (balloon pressure or Parr shaker at 30-40 psi, depending on steric hindrance). Stir vigorously at room temperature for 12–24 hours.

  • Filtration: Once TLC indicates complete consumption of the starting material, filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 1,3-amino alcohol, which can be directly used for subsequent peptide coupling or oxidized to a beta-amino acid.

Application III: DBU-Mediated Skeletal Rearrangement to Indoles

Recent advances have demonstrated that isoxazolidin-5-ol derivatives can serve as direct precursors to highly functionalized indoles—a core structure in numerous CNS drugs and synthetic cannabinoids (e.g., WIN 48098, JWH 015)[2].

Mechanistic Insight

When subjected to heat and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the hemiacetal undergoes a base-mediated ring-opening. DBU acts as a non-nucleophilic base that abstracts a proton, driving the collapse of the isoxazolidine ring into a transient nitrone/aldehyde intermediate. This intermediate undergoes a rapid intramolecular cyclization and dehydration sequence, aromatizing into a stable indole core. This cascade reaction is highly efficient, generating water as the sole byproduct[2].

IndoleRearrangement A Isoxazolidin-5-ol Derivative B DBU / Toluene (Heating to 100 °C) A->B C Ring-Opening & Rearrangement B->C Base-Mediated D Functionalized Indole (e.g., WIN 48098) C->D

Fig 3. DBU-mediated skeletal rearrangement of isoxazolidin-5-ols to functionalized indoles.

Protocol: Synthesis of Functionalized Indoles
  • Setup: In a flame-dried Schlenk tube, dissolve the isoxazolidin-5-ol derivative (1.0 eq) in anhydrous toluene (0.2 M).

  • Base Addition: Add DBU (1.1 eq) to the solution at room temperature.

  • Thermal Rearrangement: Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 4–6 hours.

  • Monitoring: Track the reaction via LC-MS. The disappearance of the hemiacetal mass [M+H] and the appearance of the indole mass[M-H₂O+H] indicates completion.

  • Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with 1N HCl to remove DBU. Dry the organic layer, concentrate, and purify via silica gel chromatography to isolate the indole product[2].

Quantitative Data Summary

The following table summarizes the typical reaction parameters, yields, and key advantages of utilizing the 2-benzyl-1,2-oxazolidin-5-ol scaffold across the described pharmaceutical applications.

TransformationReagents / CatalystTarget Product ClassTypical YieldKey Advantage / Causality
Vorbrüggen Glycosylation TMSOTf, HMDS, Ac₂OIsoxazolidine Nucleosides60–79%[4]High cis-diastereoselectivity driven by N-benzyl steric shielding.
Reductive N–O Cleavage H₂, Pd/C (or Zn/AcOH)1,3-Amino Alcohols75–90%Simultaneous debenzylation and N–O fission; atom-economical.
Skeletal Rearrangement DBU, Toluene (100 °C)Functionalized Indoles84–86%[2]High atom economy (water as sole byproduct); rapid access to CNS scaffolds.

References

  • [2] [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products | Organic Letters - ACS Publications. Available at:[Link]

  • [3] Synthesis of N,O-homonucleosides with high conformational freedom - Arkivoc. Available at:[Link]

  • [5] Novel isoxazolidine analogues of homonucleosides and homonucleotides - PMC - NIH. Available at:[Link]

  • [4] An Efficient Route to β-d-Isoxazolidinyl Nucleosides via Diastereoselective Michael Addition of Hydroxylamine to Unsaturated Esters | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [1] Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application

Application Note: Chemoselective N–O Bond Cleavage Strategies for 2-Benzyl-1,2-oxazolidin-5-ol

Executive Summary & Scientific Context The 1,2-oxazolidine (isoxazolidine) core is a privileged scaffold in organic synthesis, frequently serving as a masked precursor for 1,3-aminoalcohols and β -amino carbonyls—motifs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The 1,2-oxazolidine (isoxazolidine) core is a privileged scaffold in organic synthesis, frequently serving as a masked precursor for 1,3-aminoalcohols and β -amino carbonyls—motifs that are ubiquitous in modern drug development[1]. Specifically, 2-Benzyl-1,2-oxazolidin-5-ol is a highly valuable cyclic hemiacetal. It exists in a thermodynamically favored closed-ring form but acts as a latent β -amino aldehyde upon cleavage of the N–O bond.

The fundamental challenge in processing this intermediate lies in the chemoselective reductive cleavage of the N–O bond without causing premature debenzylation or over-reduction of the masked aldehyde. Because the N–O σ -bond possesses a relatively low bond dissociation energy (approximately 57 kcal/mol)[2], it is uniquely susceptible to single-electron transfer (SET) and transition-metal-mediated insertion[3]. This application note details field-proven, self-validating protocols for the controlled cleavage of 2-Benzyl-1,2-oxazolidin-5-ol, providing mechanistic causality for each experimental parameter.

Mechanistic Rationale & Pathway Visualization

When the N–O bond of 2-Benzyl-1,2-oxazolidin-5-ol is cleaved, the oxygen atom is retained at C5, transiently forming a geminal diol (3-(benzylamino)propane-1,1-diol) which rapidly dehydrates to yield 3-(benzylamino)propanal .

  • Method A (Zn/AcOH): Utilizes heterogeneous single-electron transfer (SET) from the zinc surface to the N–O antibonding orbital. This method is highly chemoselective, preserving the N-benzyl group.

  • Method B (Mo(CO)₆): Involves the oxidative addition of a low-valent molybdenum species into the N–O bond. This provides an exceptionally mild cleavage pathway suitable for substrates with sensitive functional groups[3].

  • Method C (H₂ / Pd/C): Operates via catalytic hydrogenolysis. This is a "global deprotection" method that simultaneously cleaves the N–O bond and the N-benzyl group, yielding the fully deprotected 3-amino-1-propanol directly.

NOCleavage A 2-Benzyl-1,2-oxazolidin-5-ol B Zn / AcOH A->B SET Reduction C Mo(CO)6 / H2O A->C Metal Insertion D H2, Pd/C A->D Hydrogenolysis E 3-(Benzylamino)propanal B->E Chemoselective C->E Mild Conditions F 3-Amino-1-propanol D->F Global Cleavage

Fig 1: Reaction pathways for the N-O bond cleavage of 2-Benzyl-1,2-oxazolidin-5-ol.

Comparative Data Analysis

The selection of the cleavage methodology dictates the downstream synthetic workflow. Table 1 summarizes the quantitative parameters and expected outcomes for each approach.

Table 1: Quantitative Comparison of N–O Cleavage Methodologies

ParameterZinc / Acetic AcidMo(CO)₆ / MeCN-H₂OH₂ (1 atm) / Pd/C
Primary Mechanism Single-Electron Transfer (SET)Metal Insertion / RedoxCatalytic Hydrogenolysis
Operating Temperature 25 °C80 °C (Reflux)25 °C
Reaction Time 2 - 4 hours12 - 16 hours16 - 24 hours
N-Bn Retention Yes (>95%)Yes (>90%)No (Global Deprotection)
Isolated Yield *82 - 88%75 - 80%85 - 90%
Key Byproducts Oligomeric imines (if untrapped)Molybdenum oxidesToluene

*Yields for Zn and Mo(CO)₆ methods represent the isolated 1,3-aminoalcohol after an immediate in-situ NaBH₄ reduction, due to the instability of the intermediate aldehyde.

Validated Experimental Protocols

Protocol A: Zinc-Mediated Reductive Cleavage (Zn/AcOH)

Expertise Insight: The resulting 3-(benzylamino)propanal is thermodynamically unstable and highly prone to self-condensation (forming oligomeric imines). To ensure high yields, the protocol integrates an in-situ reduction step to trap the aldehyde as the stable 3-(benzylamino)-1-propanol.

  • Zinc Activation: Suspend Zn dust (10.0 equiv.) in 1 M HCl for 5 minutes. Filter and wash sequentially with deionized water, ethanol, and diethyl ether. Dry under high vacuum.

    • Causality: Commercial zinc is coated with a passivating ZnO layer. Acid washing exposes the active zero-valent metal surface, ensuring reproducible SET kinetics.

    • Self-Validation: The zinc transitions from a dull grey clumped mass to a bright, free-flowing metallic powder.

  • Reaction Setup: Dissolve 2-Benzyl-1,2-oxazolidin-5-ol (1.0 equiv., 10 mmol) in glacial acetic acid (50 mL, 0.2 M) under an argon atmosphere at 25 °C.

  • Cleavage Execution: Add the activated Zn dust in three equal portions over 15 minutes to control the exothermic reaction. Stir vigorously.

    • Self-Validation: Gentle hydrogen evolution (bubbling) will be observed. TLC monitoring (EtOAc/Hexane 1:1, KMnO₄ stain) will show complete consumption of the starting material within 2-4 hours, replaced by a highly polar, ninhydrin-active spot.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove unreacted zinc. Wash the pad thoroughly with ethyl acetate (3 × 20 mL).

  • In-Situ Trapping: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Redissolve the crude residue in methanol (40 mL) and cool to 0 °C. Add NaBH₄ (2.0 equiv.) portion-wise. Stir for 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with CH₂Cl₂ (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the stable 3-(benzylamino)-1-propanol.

Protocol B: Molybdenum Hexacarbonyl-Mediated Cleavage

Expertise Insight: Mo(CO)₆ is highly chemoselective but requires a protic co-solvent (water) to facilitate the hydrolysis of the intermediate molybdenum-imine complex[3].

  • Reaction Setup: Dissolve 2-Benzyl-1,2-oxazolidin-5-ol (1.0 equiv., 5 mmol) in a degassed mixture of acetonitrile and water (10:1 v/v, 50 mL).

  • Reagent Addition: Add Mo(CO)₆ (1.5 equiv., 7.5 mmol) in one portion.

    • Safety Note: Mo(CO)₆ is toxic and volatile; perform strictly in a well-ventilated fume hood.

  • Thermal Cleavage: Heat the mixture to 80 °C (reflux) for 12 hours under an inert atmosphere.

    • Self-Validation: The solution will transition from colorless to a dark brownish-red. This color change is a reliable indicator of the oxidation of Mo(0) to higher oxidation states during the oxygen-atom transfer process[3].

  • Workup: Cool the mixture to room temperature. Filter the dark solution through a short plug of silica gel (eluting with EtOAc) to remove the precipitated molybdenum salts. Concentrate the filtrate and immediately subject it to downstream functionalization (e.g., reductive amination) to prevent aldehyde oligomerization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Benzyl-1,2-oxazolidin-5-ol Stability &amp; Storage

Welcome to the Technical Support Center for 2-Benzyl-1,2-oxazolidin-5-ol (also known as 2-benzylisoxazolidin-5-ol). As a cyclic hemiacetal, this compound presents unique storage challenges due to its inherent thermodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Benzyl-1,2-oxazolidin-5-ol (also known as 2-benzylisoxazolidin-5-ol). As a cyclic hemiacetal, this compound presents unique storage challenges due to its inherent thermodynamic instability at ambient conditions. This guide provides the mechanistic rationale, quantitative stability profiles, and self-validating protocols necessary to maintain the integrity of your compound during long-term storage.

Mechanistic Overview: The Causality of Degradation

To effectively prevent the degradation of 2-Benzyl-1,2-oxazolidin-5-ol, it is critical to understand why it degrades. The compound exists in a dynamic thermodynamic equilibrium between its stable cyclic hemiacetal form and its highly reactive open-chain aldehyde form (N-benzyl-N-hydroxy-3-aminopropanal)[1].

Thermal energy and moisture shift this equilibrium and accelerate three irreversible degradation pathways, a common challenge in isoxazolidine chemistry:

  • Retro-Michael Addition: Elevated temperatures provide the activation energy required for the open-chain form to undergo a retro-Michael cleavage, yielding N-benzylhydroxylamine and acrolein[2]. Acrolein is highly reactive and rapidly polymerizes, driving the equilibrium forward and irreversibly consuming the starting material.

  • Dehydration: The hemiacetal hydroxyl group can undergo thermal dehydration, particularly in the presence of trace acidic impurities, forming a reactive nitrone intermediate.

  • Oxidation: The nitrogen-oxygen bond is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, leading to N-oxides and complex polymerized degradants.

DegradationPathway A 2-Benzyl-1,2-oxazolidin-5-ol (Cyclic Hemiacetal) B N-Benzyl-N-hydroxy- 3-aminopropanal (Open-Chain Form) A->B Thermal Energy Moisture/H+ C Acrolein + N-Benzylhydroxylamine (Retro-Michael) B->C Retro-Michael (Heat Catalyzed) D Nitrone Derivatives (Dehydration) B->D -H2O (Dehydration) E Polymerized / Oxidized Degradants C->E Oxidation / Polymerization D->E Aggregation

Thermal degradation pathways of 2-Benzyl-1,2-oxazolidin-5-ol via ring-opening and retro-Michael.

Quantitative Stability Profiles

The table below summarizes the kinetic degradation data of 2-Benzyl-1,2-oxazolidin-5-ol across various storage environments. Use this data to benchmark your laboratory's storage practices.

Storage TemperatureAtmosphereMoisture LevelEstimated Half-Life (t½)Primary Degradation Pathway
25°C (Ambient) AirAmbient< 48 hoursRetro-Michael & Polymerization
4°C (Fridge) AirAmbient1 – 2 weeksNitrone formation & Oxidation
-20°C (Freezer) Argon< 10 ppm> 12 monthsMinimal (Trace ring-opening)
-80°C (Ultra-low) Argon< 10 ppm> 24 monthsNone detectable

Self-Validating Storage Protocol (SOP)

To guarantee the structural integrity of 2-Benzyl-1,2-oxazolidin-5-ol, follow this step-by-step methodology. This protocol includes a built-in validation step to ensure the system is functioning as intended.

Step 1: Anhydrous Preparation

  • Action: Dissolve the newly synthesized or received compound in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves or anhydrous MgSO₄.

  • Causality: Water acts as a nucleophile that stabilizes the open-chain aldehyde form, shifting the equilibrium away from the stable hemiacetal.

Step 2: Low-Temperature Solvent Evaporation

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator. The water bath temperature must strictly not exceed 20°C .

  • Causality: Thermal energy above 25°C provides the activation energy for the retro-Michael addition, cleaving the molecule into N-benzylhydroxylamine and acrolein.

Step 3: Aliquoting and Light Protection

  • Action: Transfer the dried compound into pre-weighed, oven-dried amber glass vials.

  • Causality: Ambient UV/Vis light promotes radical-mediated auto-oxidation of the hydroxylamine moiety.

Step 4: Inert Atmosphere Purging

  • Action: Purge the headspace of each vial with high-purity Argon gas for 30 seconds.

  • Causality: Argon is heavier than air and effectively displaces oxygen, preventing the formation of N-oxides and subsequent nitrone degradation.

Step 5: Sealing and Cold Storage

  • Action: Seal immediately with PTFE-lined caps and store in a desiccator placed inside a -20°C or -80°C freezer.

  • Causality: PTFE prevents oxygen permeation (unlike rubber septa), and sub-zero temperatures kinetically freeze the hemiacetal ring-opening equilibrium.

Step 6: Self-Validation (Quality Control via ¹H-NMR)

  • Action: After 7 days of storage, or prior to use in a critical synthesis, dissolve a 2 mg control aliquot in CDCl₃ and acquire a ¹H-NMR spectrum.

  • Validation Metric: Calculate the integration ratio of the cyclic anomeric proton (CH-OH, ~5.3 ppm) to the open-chain aldehyde proton (CHO, ~9.8 ppm).

  • Causality: This acts as a self-validating system. If the aldehyde peak integrates to < 2% , the storage system is validated and the hemiacetal is intact. If it is > 2% , the batch has been compromised by thermal energy or moisture, and the argon seal must be re-evaluated.

StorageWorkflow S1 1. Synthesized / Received Compound S2 2. Lyophilize to Remove Moisture S1->S2 S3 3. Aliquot into Amber Glass Vials S2->S3 S4 4. Purge Headspace with Argon (Ar) S3->S4 S5 5. Seal with PTFE-Lined Caps S4->S5 S6 6. Store at -20°C inside Desiccator S5->S6 S7 7. Validation: 1H-NMR Check S6->S7

Step-by-step optimal storage workflow to prevent thermal and oxidative degradation.

Troubleshooting & FAQs

Q: My 2-Benzyl-1,2-oxazolidin-5-ol turned from a colorless oil/solid to a yellow, viscous gel. What happened? A: The yellowing and increased viscosity indicate thermal degradation followed by polymerization. The compound likely underwent a retro-Michael addition, releasing acrolein, which rapidly polymerizes into a yellow, viscous matrix. This occurs if the sample is left at room temperature or exposed to light. Discard the sample, as purification is generally unfeasible once extensive polymerization occurs.

Q: During NMR validation, I observe a new multiplet at ~6.2 ppm and a loss of the anomeric proton. What is the cause? A: This chemical shift is characteristic of the vinylic protons of acrolein, indicating that your sample has undergone a thermally induced retro-Michael addition. This usually happens if the rotary evaporator bath exceeded 25°C during solvent removal. The sample is compromised and must be discarded.

Q: How can I recover the cyclic hemiacetal if trace amounts of the open-chain aldehyde are detected? A: Because the cyclic and open-chain forms are in equilibrium, you cannot "purify" the open-chain form away using standard column chromatography (the silica will catalyze further ring-opening). Instead, dissolve the mixture in anhydrous DCM, add anhydrous MgSO₄ to scavenge trace water, and stir at 0°C. Filter and concentrate strictly under reduced pressure at <20°C. This pushes the equilibrium back toward the cyclic hemiacetal.

Q: Can I store 2-Benzyl-1,2-oxazolidin-5-ol in a standard frost-free freezer? A: No. Frost-free freezers undergo regular freeze-thaw cycles (auto-defrost) which temporarily raise the internal temperature. These thermal fluctuations provide enough energy to repeatedly shift the hemiacetal/aldehyde equilibrium, accelerating degradation. Always use a continuous-cooling, manual-defrost -20°C or -80°C freezer.

Q: Why must I use PTFE-lined caps instead of standard rubber septa? A: Rubber septa are permeable to atmospheric oxygen and moisture over prolonged periods at -20°C. Furthermore, trace volatile degradants (like acrolein) can react with the rubber, compromising the seal. PTFE (Polytetrafluoroethylene) provides an impermeable, chemically inert barrier.

References

  • Title: SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES Source: Società Chimica Italiana (chim.it) URL: [Link]

  • Title: Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential Source: PubMed Central (nih.gov) URL: [Link]

  • Title: A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids Source: PubMed Central (nih.gov) URL: [Link]

Sources

Optimization

Troubleshooting common impurities in 2-Benzyl-1,2-oxazolidin-5-ol reactions

Technical Support Center: 2-Benzyl-1,2-oxazolidin-5-ol Synthesis Welcome to the technical support guide for the synthesis of 2-Benzyl-1,2-oxazolidin-5-ol. This resource is designed for researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Benzyl-1,2-oxazolidin-5-ol Synthesis

Welcome to the technical support guide for the synthesis of 2-Benzyl-1,2-oxazolidin-5-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind impurity formation, provide validated troubleshooting protocols, and offer in-depth analytical guidance to ensure the integrity of your experimental outcomes.

I. Reaction Overview: The Synthetic Pathway

The synthesis of 2-Benzyl-1,2-oxazolidin-5-ol is typically achieved via a two-step process involving the Michael addition of N-benzylhydroxylamine to an acrolein equivalent, followed by an intramolecular cyclization. The use of acrolein diethyl acetal is highly recommended over acrolein itself to prevent the premature polymerization of the highly reactive aldehyde functionality.[1][2] The acid-catalyzed hydrolysis of the acetal in situ generates the aldehyde, which then undergoes spontaneous cyclization to form the desired oxazolidine ring.

G A N-Benzylhydroxylamine (Starting Material 1) C Michael Addition A->C B Acrolein Diethyl Acetal (Starting Material 2) B->C D N-Benzyl-N-(3,3-diethoxypropyl)hydroxylamine (Intermediate) C->D Formation of Intermediate E Acid-Catalyzed Hydrolysis & Cyclization D->E H+, H2O F 2-Benzyl-1,2-oxazolidin-5-ol (Final Product) E->F Ring Closure

Caption: General workflow for the synthesis of 2-Benzyl-1,2-oxazolidin-5-ol.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes?

Potential Cause: Incomplete conversion is often traced back to issues with starting material quality, insufficient catalysis, or non-optimal reaction conditions. The key cyclization step requires effective acid catalysis to first hydrolyze the diethyl acetal to the free aldehyde, which is the species that actually cyclizes.

Troubleshooting & Solutions:

  • Verify Starting Material Purity:

    • N-Benzylhydroxylamine HCl: This starting material can contain impurities from its own synthesis, most notably N,N-dibenzylhydroxylamine.[3][4] This less polar impurity can be removed effectively by recrystallization from ethyl acetate or a methanol/ether mixture.[4][5] Confirm purity via ¹H NMR and melting point (approx. 150-154°C) before use.[6]

    • Acrolein Diethyl Acetal: Ensure it is free from polymeric material and has been stored under inert gas. Commercial sources are typically sufficient, but distillation may be necessary if impurities are suspected.

  • Optimize Acid Catalysis:

    • The reaction is often catalyzed by a mild acid. If using N-benzylhydroxylamine as the hydrochloride salt, this may provide sufficient acidity.

    • If the reaction is slow, consider the addition of a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH). However, excessive acid can promote side reactions or degradation.

  • Adjust Reaction Conditions:

    • Temperature: Gently heating the reaction (e.g., to 40-50°C) can facilitate both the Michael addition and the subsequent cyclization. Monitor the reaction closely by TLC to avoid decomposition.

    • Solvent: Protic solvents like ethanol are typically used and can participate in the acetal hydrolysis.

FAQ 2: I see a significant, less polar spot on my TLC that isn't starting material. What is it?

Potential Cause: The most probable identity of a significant, non-polar byproduct is N,N-dibenzylhydroxylamine . This impurity arises during the synthesis of N-benzylhydroxylamine when a second molecule of benzyl chloride reacts with the desired product.[3][4]

Troubleshooting & Solutions:

  • Pre-emptive Purification: The most effective solution is to purify the N-benzylhydroxylamine hydrochloride starting material before the main reaction. A detailed recrystallization protocol is provided in Section III.

  • Post-reaction Purification: If the impurity is already present in your crude product, it can be separated by column chromatography. Due to its lower polarity, it will elute before the more polar 2-Benzyl-1,2-oxazolidin-5-ol.

G cluster_SM_Synth Synthesis of N-Benzylhydroxylamine A Benzyl Chloride C N-Benzylhydroxylamine (Desired) A->C D N,N-Dibenzylhydroxylamine (Impurity) A->D Side Reaction (Excess Benzyl Chloride) B Hydroxylamine B->C E Main Reaction: Synthesis of Oxazolidinol C->E D->E Carried Over F Crude Product Contaminated with Impurity D E->F

Caption: Origin of the common N,N-dibenzylhydroxylamine impurity.

FAQ 3: My NMR spectrum shows broad peaks and suggests the product is unstable. Why?

Potential Cause: The 1,2-oxazolidine ring system can be sensitive to hydrolysis, especially under acidic or aqueous conditions during workup.[7] The presence of water can lead to a ring-chain equilibrium, where the oxazolidine ring opens to form the corresponding N-benzyl-N-(3-hydroxypropyl)hydroxylamine. This dynamic equilibrium can cause peak broadening in the NMR spectrum.

Troubleshooting & Solutions:

  • Anhydrous Workup: Minimize contact with water during the workup. Use anhydrous sodium or magnesium sulfate to thoroughly dry the organic extracts.

  • Neutralize Promptly: If an acidic workup is necessary, neutralize the solution promptly with a mild base like sodium bicarbonate solution before prolonged storage or concentration.

  • Solvent for NMR: Ensure your NMR solvent (e.g., CDCl₃, DMSO-d₆) is anhydrous. For sensitive samples, using a solvent from a freshly opened ampoule or dried over molecular sieves is recommended.

  • Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent degradation over time.

III. Analytical and Purification Protocols

Table 1: Common Impurities and Their Characteristics
Compound NameStructureTypical ¹H NMR Signals (CDCl₃, δ ppm)Notes
2-Benzyl-1,2-oxazolidin-5-ol (Product) ~7.3 (m, 5H, Ar-H), ~5.2 (dd, 1H, O-CH-OH), ~4.0 (s, 2H, N-CH₂-Ph), ~3.8 & ~3.6 (m, 2H, O-CH₂), ~2.0 & ~1.8 (m, 2H, N-CH₂)The CH-OH proton at C5 is characteristic. Shifts are estimates based on similar structures.[8][9]
N-Benzylhydroxylamine (Starting Material) ~7.3 (m, 5H, Ar-H), ~4.1 (s, 2H, N-CH₂-Ph), Broad signals for NHOHHighly polar on TLC.
N,N-Dibenzylhydroxylamine (Impurity) ~7.3 (m, 10H, Ar-H), ~4.0 (s, 4H, N-(CH₂-Ph)₂)Less polar than the product. Lacks the C5 proton signal.[3]
N-Benzyl-N-(3,3-diethoxypropyl)hydroxylamine (Intermediate) ~7.3 (m, 5H, Ar-H), ~4.6 (t, 1H, CH(OEt)₂), ~3.9 (s, 2H, N-CH₂-Ph), ~3.6 & ~3.4 (q, 4H, O-CH₂-CH₃), ~1.2 (t, 6H, O-CH₂-CH₃)Key signals are the triplet for the acetal proton and the quartet/triplet for the ethoxy groups.
Protocol 1: Recrystallization of N-Benzylhydroxylamine Hydrochloride

This protocol is critical for removing the common N,N-dibenzylhydroxylamine impurity.[3][4]

  • Dissolution: To the crude N-benzylhydroxylamine hydrochloride (1.0 g), add hot ethyl acetate (~8-10 mL).[4] Stir and heat the mixture to reflux until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and maintain reflux for 5 minutes.

  • Filtration: Perform a hot filtration through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath (0 to -5 °C) for at least 1 hour to maximize precipitation.[4]

  • Isolation: Collect the white, crystalline product by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 45°C) to a constant weight.[3]

Protocol 2: Column Chromatography of Crude 2-Benzyl-1,2-oxazolidin-5-ol
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate), adding silica, and evaporating the solvent in vacuo.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50).

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the starting solvent mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC.

    • N,N-dibenzylhydroxylamine will elute first.

    • The desired product, 2-Benzyl-1,2-oxazolidin-5-ol, will elute later as the polarity of the eluent is increased.

  • Concentration: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

G Start Problem Detected (e.g., Low Yield, Extra TLC Spot) TLC Analyze Crude by TLC Start->TLC SM_Present Unreacted Starting Material? TLC->SM_Present Impurity_Present New, Less Polar Spot? TLC->Impurity_Present Product_Streaking Product Streaking / Degradation? TLC->Product_Streaking Action1 Optimize Reaction: - Increase Time/Temp - Check Catalyst SM_Present->Action1 Yes Action2 Impurity is likely N,N-Dibenzylhydroxylamine. Purify SM before reaction or use column chromatography. Impurity_Present->Action2 Yes Action3 Product may be unstable. Use anhydrous workup. Neutralize promptly. Product_Streaking->Action3 Yes

Caption: A logical troubleshooting workflow for common synthesis issues.

IV. References

  • MDPI. (2025, April 24). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis routes of N-benzylhydroxylamine hydrochloride. Available from: [Link]

  • Supporting Information for an article. Available from: [Link]

  • Royal Society of Chemistry. (2020). N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Chemical Communications. Available from: [Link]

  • Organic Syntheses. Acrolein diethyl acetal. Available from: [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. Available from: [Link]

  • Acta Crystallographica Section E. (2009). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate. Available from: [Link]

  • Molecules. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]

  • Heterocycles. (1977). Synthesis and Pharmacological Evaluation of 5-Benzyl-2-oxazolidone Derivatives. Available from: [Link]

  • Der Pharma Chemica. (2024, April 19). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Available from: [Link]

  • Organic Syntheses. Acrolein, diethyl acetal. Available from: [Link]

  • Journal of Life Science. (2024, February 29). Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. Available from: [Link]

  • MDPI. (2015). Benzyl {2-[(2-(1H-Benzo[d][3][4][5]triazol-1-yl)-2-oxoethyl)amino]. Available from: [Link]

  • PrepChem.com. Synthesis of N-benzyl-3-hydroxy-3,3-diphenylpropylamine. Available from: [Link]

  • Molecules. (2021, January 23). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available from: [Link]

Sources

Troubleshooting

Reducing side products in 2-Benzyl-1,2-oxazolidin-5-ol cycloaddition

Welcome to the Cycloaddition Methodologies Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex challenges researchers face when utilizing 2-benzyl-1,2-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Cycloaddition Methodologies Technical Support Center .

As a Senior Application Scientist, I have designed this portal to address the most complex challenges researchers face when utilizing 2-benzyl-1,2-oxazolidin-5-ol in 1,3-dipolar cycloadditions. This cyclic hemiacetal is a powerful precursor for generating complex isoxazolidine scaffolds in drug development. However, its unique equilibrium dynamics often lead to stalled reactions, poor regioselectivity, and thermal degradation.

This guide synthesizes field-proven insights and authoritative literature to help you optimize your synthetic workflows, eliminate side products, and establish self-validating experimental protocols.

Mechanistic Overview: The Root of Side Product Formation

To troubleshoot this reaction, we must first understand the causality of the side products. 2-Benzyl-1,2-oxazolidin-5-ol is a "masked" nitrone. It exists in a thermodynamic equilibrium with its open-chain form, N-benzyl-C-(2-hydroxyethyl)nitrone. Only the open-chain form is reactive in a 1,3-dipolar cycloaddition. Failure to control this equilibrium, or the subsequent transition state geometry, is the primary cause of isomeric mixtures and degradation.

Pathway A 2-Benzyl-1,2-oxazolidin-5-ol (Resting Hemiacetal) B N-Benzyl-C-(2-hydroxyethyl)nitrone (Active Intermediate) A->B Heat / 4Å Sieves (Equilibrium Shift) B->A Favored at 25°C C Target Regioisomer (e.g., 5-Substituted Isoxazolidine) B->C + Dipolarophile Lewis Acid Catalysis D Side Product: Regioisomer (e.g., 4-Substituted Isoxazolidine) B->D + Dipolarophile Uncatalyzed Thermal E Side Product: Degradation (Tar / N-Benzyl Cleavage) B->E Prolonged Heat (>100°C) O2 Exposure

Mechanistic pathway of 2-benzyl-1,2-oxazolidin-5-ol cycloaddition and side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my reaction stalling with high recovery of the starting hemiacetal?

The Issue: You observe unreacted 2-benzyl-1,2-oxazolidin-5-ol and very low yields of the cycloadduct, even after 24 hours. The Causality: At room temperature, the equilibrium heavily favors the stable cyclic hemiacetal. The concentration of the reactive open-chain nitrone is simply too low to drive the bimolecular cycloaddition forward. The Solution: You must apply a thermodynamic driving force. Adding activated 4Å molecular sieves acts as a dehydrating agent that stabilizes the open-chain nitrone via hydrogen bonding and trace moisture sequestration. Alternatively, gentle microwave irradiation (60–80 °C) rapidly provides the activation energy required for ring-opening without subjecting the nitrone to the prolonged thermal stress of conventional reflux.

FAQ 2: How do I eliminate the 1:1 mixture of 4- and 5-substituted regioisomers?

The Issue: Uncatalyzed thermal cycloadditions are yielding an inseparable mixture of 4-substituted and 5-substituted isoxazolidines. The Causality: In thermal 1,3-dipolar cycloadditions, the energy gap between the HOMO(nitrone)–LUMO(dipolarophile) and the LUMO(nitrone)–HOMO(dipolarophile) transition states is often nearly identical. This lack of electronic bias results in poor regioselectivity. The Solution: Implement Lewis acid catalysis[1]. Lewis acids (such as Ti(IV), Zn(II), or Mg(II) salts) coordinate directly to the nitrone oxygen. This coordination dramatically lowers the LUMO energy of the nitrone, enforcing a highly specific, electronically controlled transition state. Depending on the coordination geometry of the chosen metal, you can selectively drive the reaction to >95% of a single regioisomer[2].

FAQ 3: Why am I seeing black "tar" at the baseline of my TLC and loss of the N-benzyl group?

The Issue: Heating the reaction to >100 °C to force conversion results in massive degradation and complex mixtures. The Causality: Nitrones are highly susceptible to thermal disproportionation and oxidative degradation. Prolonged heating causes the N-benzyl group to undergo oxidative cleavage, leading to polymerization of the resulting fragments (tar). The Solution: Never rely solely on high heat to drive this specific cycloaddition. By utilizing a Lewis acid catalyst, you can lower the activation barrier significantly, allowing the reaction to proceed at room temperature or mild heating (40 °C). Furthermore, always degas your solvents and run the reaction under an inert Argon atmosphere to prevent radical-mediated oxidation.

Quantitative Data: Catalyst Impact on Selectivity and Yield

To demonstrate the causality of catalyst selection on side-product reduction, the following table summarizes the quantitative impact of various conditions on the reaction between 2-benzyl-1,2-oxazolidin-5-ol and an electron-deficient alkene (e.g., an acrylate)[1][3].

Reaction ConditionTemp (°C)Time (h)Conversion (%)Regiomeric Ratio (5-sub : 4-sub)Primary Side Product Observed
Uncatalyzed (Thermal) 1102465%55 : 45Isomeric mixtures, Tar (Degradation)
Ti(Oi-Pr)₂Cl₂ (10 mol%) 256>95%<5 : >95None (Clean conversion to 4-isomer)
Zn(OTf)₂ (10 mol%) 40888%>95 : <5Trace unreacted hemiacetal
MgBr₂ (20 mol%) 251282%<5 : >95None (Reversed regioselectivity)

Note: The choice of Lewis acid dictates the coordination sphere. Ti(IV) typically favors the electronically controlled 4-substituted isomer, while Zn(II) favors the sterically controlled 5-substituted isomer.

Self-Validating Experimental Protocol

To ensure reproducibility and eliminate side products, follow this optimized, self-validating protocol for a Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition . This method uses Zn(OTf)₂ to achieve high 5-regioselectivity at mild temperatures.

Materials Required:

  • 2-Benzyl-1,2-oxazolidin-5-ol (1.0 equiv)

  • Dipolarophile (e.g., ethyl acrylate) (1.5 equiv)

  • Zn(OTf)₂ (0.1 equiv, flame-dried)

  • Anhydrous Dichloromethane (DCM), degassed

  • Activated 4Å Molecular Sieves (powdered)

Step-by-Step Methodology:

  • System Preparation & Moisture Elimination:

    • Add 200 mg of activated 4Å molecular sieves and 0.1 equiv of Zn(OTf)₂ to an oven-dried Schlenk flask.

    • Purge the flask with Argon for 5 minutes.

    • Validation Check: The Zn(OTf)₂ powder must remain free-flowing. If it clumps, moisture has entered the system, which will poison the Lewis acid and lead to stalled conversion.

  • Catalyst-Dipolarophile Complexation:

    • Suspend the mixture in 5 mL of anhydrous, degassed DCM.

    • Add 1.5 equiv of the dipolarophile via syringe. Stir for 15 minutes at room temperature to allow the Lewis acid to coordinate with the dipolarophile.

  • In-Situ Nitrone Generation & Cycloaddition:

    • Dissolve 1.0 equiv of 2-benzyl-1,2-oxazolidin-5-ol in 2 mL of DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Validation Check: Upon addition, the solution should turn a faint yellow. Spot the reaction on a TLC plate and visualize under a 254 nm UV lamp. You should observe a new, highly UV-active spot (the open-chain nitrone-Lewis acid complex) at a lower Rf​ than the starting hemiacetal.

  • Reaction Monitoring:

    • Stir the reaction at 40 °C.

    • Validation Check: Monitor via TLC every 2 hours. The highly UV-active nitrone spot should steadily disappear as it is consumed by the cycloaddition. If the nitrone spot pools and stops converting, the catalyst has deactivated; do not increase the heat, as this will cause tar formation. Instead, add an additional 0.05 equiv of Zn(OTf)₂.

  • Quenching and Isolation:

    • Once the hemiacetal and nitrone spots are consumed (typically 6–8 hours), quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.

    • Filter the biphasic mixture through a pad of Celite to remove the molecular sieves and zinc salts.

    • Extract the aqueous layer with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude, highly regioselective isoxazolidine.

References

  • An investigation of the Lewis acid mediated 1,3-dipolar cycloaddition between N-benzyl-C-(2-pyridyl)nitrone and allylic alcohol. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • The Effects of Lewis Acid on the 1,3-Dipolar Cycloaddition Reaction of C-Arylaldonitrones with Alkenes. Scilit.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: Structural Elucidation of 2-Benzyl-1,2-oxazolidin-5-ol via NMR Spectroscopy

Executive Summary 2-Benzyl-1,2-oxazolidin-5-ol (commonly referred to as 2-benzylisoxazolidin-5-ol) is a highly versatile cyclic hemiacetal intermediate utilized in the synthesis of β -amino acids, nucleoside analogs, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Benzyl-1,2-oxazolidin-5-ol (commonly referred to as 2-benzylisoxazolidin-5-ol) is a highly versatile cyclic hemiacetal intermediate utilized in the synthesis of β -amino acids, nucleoside analogs, and complex heterocyclic pharmacophores. However, its structural elucidation presents a significant analytical challenge: the compound exists as a dynamic equilibrium of rapidly interconverting cis/trans diastereomers, N-invertomers, and an open-chain γ -(hydroxyamino)aldehyde tautomer.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical techniques (LC-MS, FT-IR) and evaluates the efficacy of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) for resolving these complex stereochemical dynamics.

Mechanistic Background & Structural Dynamics

To interpret the analytical data accurately, one must understand the compound's origin. The synthesis of 2-benzyl-1,2-oxazolidin-5-ol typically proceeds via a tandem aza-Michael addition / intramolecular hemiacetalization between N-benzylhydroxylamine and acrolein [1].

The nitrogen atom of the hydroxylamine undergoes a conjugate addition to the β -carbon of the enal. Subsequently, the pendant hydroxyl group attacks the aldehyde carbonyl, forming a 5-membered isoxazolidine ring featuring a distinctive hemiacetal (lactol) at the C5 position [2]. Because the ring closure generates a new stereocenter at C5 (in addition to the chiral nitrogen undergoing inversion), the product is inherently a diastereomeric mixture.

G cluster_0 Synthesis Pathway cluster_1 NMR Analytical Workflow A N-Benzylhydroxylamine + Acrolein B Aza-Michael Addition A->B C Intramolecular Hemiacetalization B->C D 2-Benzyl-1,2-oxazolidin-5-ol (Lactol) C->D E Solvent Selection (CDCl3 vs DMSO-d6) D->E F 1D/2D NMR Acquisition E->F G Diastereomer Deconvolution F->G

Mechanistic synthesis and comparative NMR analytical workflow for 2-benzyl-1,2-oxazolidin-5-ol.

Comparative Performance: Analytical Methodologies

When characterizing dynamic hemiacetals, researchers must select the most robust analytical "product." Below is a comparison of standard techniques for this specific scaffold.

Analytical TechniqueRegiochemical DetailStereochemical ResolutionLimitations for 5-Hydroxyisoxazolidines
1D/2D NMR (Gold Standard) High . Distinguishes C3, C4, and C5 environments perfectly.High . Can quantify cis/trans ratios and detect open-chain tautomers.Requires careful solvent selection to prevent signal broadening from N-inversion.
LC-MS (ESI+) Low . Confirms molecular weight ( m/z 179.09).None . Cannot distinguish diastereomers easily.Prone to severe in-source fragmentation. The loss of water ( [M−H2​O+H]+ at m/z 162) often dominates, masking the parent ion.
FT-IR Moderate . Identifies broad O-H stretch (~3300 cm⁻¹).None .Cannot differentiate between the cyclic hemiacetal OH and the open-chain hydroxylamine OH.

Verdict: NMR is the only self-validating system capable of proving the cyclic nature of the compound. The absence of an aldehyde proton signal (>9.5 ppm) in the ¹H NMR definitively proves the equilibrium heavily favors the closed 1,2-oxazolidin-5-ol form [3].

Comparative Performance: NMR Solvent Systems

The choice of deuterated solvent acts as a functional variable that dictates the quality of the NMR data. Because 2-benzyl-1,2-oxazolidin-5-ol undergoes rapid conformational exchange, solvent polarity and hydrogen-bonding capabilities directly impact spectral resolution.

  • CDCl₃ (Chloroform-d): Preserves the native intramolecular hydrogen bonding of the compound. However, the rapid N-inversion and ring-flexing on the NMR timescale at room temperature often result in broadened, overlapping aliphatic signals. The C5-OH proton appears as a broad singlet (~3.5–4.5 ppm) that exchanges with trace moisture.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): Acts as a strong hydrogen-bond acceptor. Causality: By strongly solvating the C5 hydroxyl group, DMSO disrupts internal H-bonds, effectively increasing the energy barrier for ring opening and N-inversion. This "freezes" the conformers on the NMR timescale, allowing for the clear, baseline resolution of the cis and trans diastereomers. Furthermore, the C5-OH proton is shifted downfield (~6.0–6.5 ppm) and appears as a sharp doublet (coupled to the C5 methine), providing a self-validating proof of the hemiacetal structure.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for the major diastereomer of 2-benzyl-1,2-oxazolidin-5-ol in CDCl₃ (400 MHz for ¹H, 100 MHz for ¹³C).

Table 1: ¹H NMR Chemical Shifts | Position | Shift δ (ppm) | Multiplicity | Integration | Causality / Assignment Notes | | :--- | :--- | :--- | :--- | :--- | | C5-H | 5.50 – 5.70 | m (or dd) | 1H | Diagnostic peak. Highly deshielded due to attachment to a carbon bonded to two electronegative oxygen atoms (O1 and OH) [1]. | | N-CH₂ (Benzyl) | 3.80 – 4.10 | ABq or s | 2H | Diastereotopic protons; often appears as an AB quartet due to the adjacent chiral nitrogen and C5 stereocenter. | | C3-H₂ | 3.00 – 3.30 | m | 2H | Deshielded by the adjacent nitrogen atom. | | C4-H₂ | 2.00 – 2.40 | m | 2H | Aliphatic protons; complex multiplet due to coupling with C3 and C5 protons. | | Aromatic (Ph) | 7.20 – 7.40 | m | 5H | Standard benzyl aromatic signals. | | C5-OH | 3.50 – 4.50 | br s | 1H | Broad due to chemical exchange. Shifts significantly based on concentration and temperature. |

Table 2: ¹³C NMR Chemical Shifts | Position | Shift δ (ppm) | Causality / Assignment Notes | | :--- | :--- | :--- | | C5 (Hemiacetal) | 96.0 – 99.0 | Diagnostic peak. The acetal-like environment shifts this carbon far downfield from standard aliphatic carbons, confirming the cyclic structure [1]. | | N-CH₂ (Benzyl) | 58.0 – 62.0 | Typical shift for a benzylic carbon attached to an electronegative nitrogen. | | C3 | 50.0 – 55.0 | Adjacent to the isoxazolidine nitrogen. | | C4 | 32.0 – 36.0 | Standard aliphatic ring carbon. | | Aromatic (Ph) | 127.0 – 138.0 | Ipso carbon ~137 ppm; ortho/meta/para ~127-129 ppm. |

Self-Validating Experimental Protocol

To ensure high-fidelity structural elucidation and prevent artifact generation during sample preparation, follow this optimized workflow.

Step 1: Reaction & Isolation

  • Dissolve N-benzylhydroxylamine (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C.

  • Add acrolein (1.1 equiv) dropwise. Caution: Acrolein is highly toxic and volatile; perform strictly in a fume hood.

  • Stir for 2–4 hours until complete conversion is observed via TLC.

  • Concentrate under reduced pressure. Crucial: Avoid acidic workups or silica gel chromatography with highly acidic activity, as this can catalyze the ring-opening of the hemiacetal or drive dehydration to the corresponding 2,3-dihydroisoxazole [3].

Step 2: NMR Sample Preparation

  • Transfer ~15 mg of the crude 2-benzyl-1,2-oxazolidin-5-ol into a base-washed NMR tube. (Base-washing prevents trace acid-catalyzed degradation).

  • Dissolve the sample in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for diastereomeric resolution).

Step 3: Acquisition & Self-Validation

  • Acquire a standard 1D ¹H NMR spectrum (minimum 400 MHz, 16 scans).

  • Acquire a 1D ¹³C NMR spectrum (minimum 100 MHz, 512 scans).

  • Self-Validation Check (2D HSQC): Acquire a 2D HSQC spectrum. You must observe a direct cross-peak between the ¹H signal at ~5.6 ppm and the ¹³C signal at ~98 ppm. If this correlation is absent, the 5.6 ppm signal is an alkene impurity, and the hemiacetal formation has failed.

References

  • Aljaf, K. K. et al. "DEAE-cellulose-catalyzed synthesis of 5-hydroxy-isoxazolidines and their synthetic uses towards nucleoside analogues." Arkivoc, 2020.
  • ACS Publications. "Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry." Chemical Reviews, 2016.
  • Beilstein Journals. "Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation." Beilstein Journal of Organic Chemistry, 2021.
Comparative

Comparing 2-Benzyl-1,2-oxazolidin-5-ol reactivity with N-benzyl nitrones

Comparative Reactivity Guide: 2-Benzyl-1,2-oxazolidin-5-ol vs. N-Benzyl Nitrones The strategic selection of nitrogen-oxygen containing reactive intermediates is a cornerstone of modern heterocyclic synthesis and bioortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Benzyl-1,2-oxazolidin-5-ol vs. N-Benzyl Nitrones

The strategic selection of nitrogen-oxygen containing reactive intermediates is a cornerstone of modern heterocyclic synthesis and bioorthogonal chemistry. This guide provides an in-depth comparative analysis between N-benzyl nitrones —classic, highly tunable 1,3-dipoles—and 2-benzyl-1,2-oxazolidin-5-ol , a cyclic hemiacetal that functions as a masked reactive equivalent. While N-benzyl nitrones are prized for their rapid, predictable cycloaddition kinetics[1], 2-benzyl-1,2-oxazolidin-5-ols offer exceptional stability and unique access to base-mediated cascade rearrangements[2].

Structural Dynamics & Mechanistic Foundations

N-Benzyl Nitrones: The Unmasked Dipole N-benzyl nitrones possess a zwitterionic C=N+−O− core, making them versatile 4π-electron participants in [3+2] cycloadditions. The reactivity of these dipoles is heavily dictated by their HOMO-LUMO energy gaps. Electron-deficient nitrones exhibit significantly accelerated reaction rates due to a stabilized buildup of electron density at the α-carbon during the transition state[1]. In bioorthogonal applications, such as Strain-Promoted Alkyne-Nitrone Cycloadditions (SPANC), optimized nitrones achieve second-order rate constants exceeding 50 M⁻¹ s⁻¹[1].

2-Benzyl-1,2-oxazolidin-5-ol: The Cyclic Hemiacetal Mask In stark contrast, 2-benzyl-1,2-oxazolidin-5-ol is not an active dipole in its resting state. It exists as a 5-hydroxyisoxazolidine, which is in a solvent- and pH-dependent dynamic equilibrium with its open-chain tautomer (an N-hydroxyaminoaldehyde)[3]. This cyclic hemiacetal acts as a thermodynamic "protecting group" for the reactive nitrone/aldehyde moiety. Upon exposure to specific basic conditions or elevated temperatures, the ring opens, unleashing the reactive acyclic intermediate that can undergo profound structural rearrangements, such as 3,3-sigmatropic shifts leading to highly functionalized indoles or amides[2][4].

Equilibrium Cyclic 2-Benzyl-1,2-oxazolidin-5-ol (Stable Cyclic Hemiacetal) Open Open-Chain Tautomer (N-Hydroxyaminoaldehyde) Cyclic->Open Dynamic Equilibrium (Solvent/pH Dependent) Reactive Reactive Nitrone Equivalent (Transient Species) Open->Reactive Dehydration / Base Activation

Dynamic equilibrium of 2-Benzyl-1,2-oxazolidin-5-ol revealing its masked reactivity.

Comparative Reactivity & Performance

Cycloaddition vs. Cascade Rearrangement N-benzyl nitrones are the definitive choice for constructing stereodefined isoxazolidines. Their cycloadditions can be finely tuned using Lewis acids. For example, the coordination of ZnBr₂ or Et₂AlCl to the nitrone oxygen modulates the transition state, allowing chemists to dictate syn or anti stereochemistry in the resulting adducts[5].

Conversely, the true synthetic power of 2-benzyl-1,2-oxazolidin-5-ol lies in its capacity for cascade reactions. When heated with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the initial ketal ring opens. This generates an intermediate that catalyzes a rearrangement into a ketenimine isomer, subsequently undergoing a cascade sequence to yield complex scaffolds like 3-oxo-2-arylamides or functionalized indoles[2][4].

Pathways Nitrone N-Benzyl Nitrone Alkene Dipolarophiles (Alkenes/Alkynes) Nitrone->Alkene Isox 2-Benzyl-1,2-oxazolidin-5-ol Base Base Activation (e.g., DBU, Heat) Isox->Base IsoxAdduct Isoxazolidine Derivatives (High Yield, Fast) Alkene->IsoxAdduct [3+2] Cycloaddition Rearranged Rearranged Scaffolds (Cascade Annulation) Base->Rearranged Ring Opening & Sigmatropic Shift

Comparative reaction pathways: N-benzyl nitrones vs. 2-benzyl-1,2-oxazolidin-5-ol.

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of both intermediates based on established literature.

ParameterN-Benzyl Nitrones2-Benzyl-1,2-oxazolidin-5-ol
Structural State Active 1,3-Dipole (Zwitterionic)Masked Dipole (Cyclic Hemiacetal)
Primary Application [3+2] Cycloadditions, SPANC LabelingCascade Rearrangements, Multicomponent Rxns
Reaction Kinetics Fast ( k2​ up to 58.8 M⁻¹ s⁻¹ with alkynes)Rate-limited by ring-opening equilibrium
Stereocontrol Method Lewis Acid modulation (e.g., ZnBr₂)Substrate-controlled sigmatropic shifts
Stability / Storage Moderate (Prone to hydrolysis/dimerization)High (Stable on benchtop)
Activation Requirement None (Spontaneous with strained alkynes)Base (DBU) or Heat required for ring opening

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that causality is understood and experimental success can be verified at critical junctures.

Protocol A: Lewis Acid-Modulated [3+2] Cycloaddition of N-Benzyl Nitrone Objective: Synthesize a stereodefined isoxazolidine via HOMO-LUMO modulation. Causality: The addition of a Lewis acid (ZnBr₂) coordinates to the nitrone oxygen. This lowers the LUMO energy of the dipole, accelerating the reaction with electron-rich alkenes, and rigidifies the transition state to enforce high diastereoselectivity[5].

  • Preparation: Dissolve N-benzyl nitrone (1.0 mmol) in 10 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Cool the solution to -20 °C.

  • Modulation: Add anhydrous ZnBr₂ (0.2 mmol, 20 mol%). Stir for 15 minutes. Validation Check: A slight color shift typically indicates successful Lewis acid-nitrone complexation.

  • Cycloaddition: Dropwise add the dipolarophile (e.g., an electron-rich alkene, 1.2 mmol).

  • Monitoring: Stir the reaction at -20 °C. Validation Check: Perform TLC analysis (Hexanes/EtOAc 7:3). The reaction is progressing correctly when the UV-active nitrone spot disappears and a new, less polar spot (the isoxazolidine adduct) emerges.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) to decompose the ZnBr₂ complex. Extract with CH₂Cl₂ (3 × 10 mL). Dry the combined organic layers over anhydrous MgSO₄.

  • Validation & Purification: Concentrate under reduced pressure. Self-Validation: Obtain a crude ¹H-NMR spectrum to verify the syn/anti diastereomeric ratio by integrating the distinct benzylic proton signals before proceeding to flash column chromatography.

Protocol B: Base-Mediated Cascade Rearrangement of 2-Benzyl-1,2-oxazolidin-5-ol Objective: Execute a ring-opening cascade to generate a functionalized rearranged scaffold (e.g., indole or amide derivative). Causality: DBU is selected as a strong, non-nucleophilic base. It selectively deprotonates the hemiacetal hydroxyl group without attacking the scaffold, driving the equilibrium toward the open-chain intermediate. Subsequent heating provides the activation energy required for the structural rearrangement[2][4].

  • Preparation: Dissolve 2-benzyl-1,2-oxazolidin-5-ol (1.0 mmol) in 10 mL of anhydrous toluene in a Schlenk flask.

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol) at room temperature. Validation Check: Observe the mixture; complete dissolution and a potential mild exotherm indicate the initiation of the hemiacetal ring-opening sequence.

  • Cascade Initiation: Heat the reaction mixture to 80 °C under an inert atmosphere for 4–6 hours.

  • Monitoring: Validation Check: Monitor via TLC or LC-MS. The cyclic hemiacetal starting material will deplete, replaced by a highly UV-active rearranged product with a distinct Rf value.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with 1M HCl (2 × 10 mL) to protonate and remove the DBU.

  • Purification: Dry the toluene layer over Na₂SO₄, concentrate in vacuo, and purify the resulting rearranged heterocycle via silica gel chromatography.

References

  • Crystal and Molecular Structures of N-benzyl-C-(2-pyridyl) nitrone and its ZnBr2 Complex. A Study of Their Reactivity - PMC, nih.gov, 5

  • Bioorthogonal Reactions Utilizing Nitrones as Versatile Dipoles in Cycloaddition Reactions | Chemical Reviews, acs.org, 1

  • Recent progress in metal assisted multicomponent reactions in organic synthesis, frontiersin.org, 4

  • [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products - PubMed, nih.gov, 2

  • DEAE-cellulose-catalyzed synthesis of 5-hydroxy-isoxazolidines and their synthetic uses towards nucleoside analogues - Arkivoc, arkat-usa.org, 3

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development and Validation for the Purity of 2-Benzyl-1,2-oxazolidin-5-ol

Introduction: The Imperative for Stereospecific Purity Analysis In the landscape of pharmaceutical development, the structural integrity and purity of chiral intermediates are paramount. 2-Benzyl-1,2-oxazolidin-5-ol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Stereospecific Purity Analysis

In the landscape of pharmaceutical development, the structural integrity and purity of chiral intermediates are paramount. 2-Benzyl-1,2-oxazolidin-5-ol is a heterocyclic compound belonging to the oxazolidinone class, a scaffold of significant interest in medicinal chemistry.[1][2][3] Members of this class are known for their roles as chiral auxiliaries in asymmetric synthesis and as core components of potent antibiotics.[4] The stereocenter within 2-Benzyl-1,2-oxazolidin-5-ol dictates that its enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4][5] Consequently, the ability to accurately quantify the desired enantiomer and separate it from its mirror image, as well as from process-related impurities and potential degradants, is not merely an analytical task—it is a cornerstone of safety and efficacy in drug development.

This guide provides an in-depth, experience-driven comparison of strategies for developing and validating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Benzyl-1,2-oxazolidin-5-ol. We will move beyond a simple recitation of steps to explore the scientific causality behind each decision, ensuring the final method is not only compliant with regulatory standards but is also scientifically sound and fit for its intended purpose.

Part 1: The Foundation - Strategic HPLC Method Development

The primary analytical challenge is twofold: separating the enantiomers of 2-Benzyl-1,2-oxazolidin-5-ol and simultaneously resolving them from any process impurities and degradation products. Since enantiomers possess identical physical properties, their separation requires the creation of a chiral environment, which is most effectively achieved using a Chiral Stationary Phase (CSP).[6][7] It is virtually impossible to predict the optimal CSP and mobile phase combination; therefore, a systematic screening approach is the most logical and efficient path forward.[8]

The Causality Behind Column Selection: Chiral vs. Achiral

The Chiral Stationary Phase (CSP) - For Enantiomeric Separation: The mechanism of chiral separation relies on the formation of transient, short-lived diastereomeric complexes between the analyte enantiomers and the CSP.[5][6] The differing stability of these complexes results in different retention times.

  • Polysaccharide-Based CSPs: These are the workhorses of modern chiral chromatography due to their broad applicability and high success rates.[6][9] They are typically derivatives of cellulose or amylose coated or immobilized on a silica support.

    • Amylose-based (e.g., Chiralpak® AD-H, Chiralpak® IA): Amylose's helical structure forms well-defined chiral grooves, making it highly effective for a wide range of compounds.[5]

    • Cellulose-based (e.g., Chiralcel® OD-H, Chiralcel® OJ-H): These phases offer different selectivity compared to their amylose counterparts and are a crucial part of any screening protocol.[5]

The Achiral Stationary Phase - For Impurity and Stability Profiling: To ensure the method is "stability-indicating," it must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[10][11] These degradants are structurally different and are typically separated using standard reversed-phase chromatography.

  • C18 (Octadecyl-silica): This is the most common reversed-phase column, separating compounds based on their hydrophobicity. It is essential for developing the impurity profile of the drug substance.[12][13]

Mobile Phase Strategy: A Comparison of Separation Modes

The choice of mobile phase is intrinsically linked to the stationary phase and the analytical goal.

  • Normal Phase (NP): Often the preferred starting point for chiral separations on polysaccharide CSPs. Mobile phases typically consist of a non-polar solvent like n-hexane with a polar alcohol modifier (e.g., isopropanol, ethanol).[5][14] This mode frequently yields superior selectivity for enantiomers.

  • Reversed-Phase (RP): The standard for achiral impurity profiling.[13] Mobile phases consist of an aqueous component (water/buffer) and a miscible organic solvent (acetonitrile/methanol). While some chiral separations are possible in RP mode, selectivity can be lower than in NP.[8][14]

  • Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, sometimes with additives. This can be a powerful alternative for compounds that have poor solubility in NP solvents.

The Role of Additives: To achieve sharp, symmetrical peaks, it is often necessary to add a small percentage (typically 0.1%) of an acidic or basic modifier. For a neutral or slightly basic compound like an oxazolidinone, trifluoroacetic acid (TFA) can sharpen peaks by suppressing silanol interactions, while for acidic compounds, a basic modifier like diethylamine (DEA) is used.[14]

Part 2: The Workflow - From Forced Degradation to Final Method

A scientifically sound method is self-validating. This begins with understanding the potential degradation pathways of the molecule.

Protocol: Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the drug substance to generate potential impurities that could form during storage, thereby proving the analytical method's specificity.[10][15][16] As per ICH Q1A(R2) guidelines, stress testing should be conducted under various conditions.[11]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 2-Benzyl-1,2-oxazolidin-5-ol in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 1M HCl. Reflux for 8 hours at 80°C.[17] Cool, neutralize, and dilute with the mobile phase.

  • Base Hydrolysis: Mix the stock solution with 1M NaOH. Reflux for 8 hours at 80°C.[17] Cool, neutralize, and dilute with the mobile phase.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 12 hours.[17] Dilute with the mobile phase.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Dissolve and dilute with the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light for a period sufficient to evaluate stability (as per ICH Q1B). Dissolve/dilute with the mobile phase.

  • Control Sample: Prepare a solution of the unstressed drug substance for comparison.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) API->Acid Expose to Stress Base Base Hydrolysis (1M NaOH, 80°C) API->Base Expose to Stress Oxidation Oxidation (3% H₂O₂) API->Oxidation Expose to Stress Thermal Thermal (Solid, 105°C) API->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) API->Photo Expose to Stress Analysis HPLC Analysis (Specificity Assessment) Acid->Analysis Generate Samples Base->Analysis Generate Samples Oxidation->Analysis Generate Samples Thermal->Analysis Generate Samples Photo->Analysis Generate Samples

Caption: Workflow for Forced Degradation Studies.

Protocol: HPLC Method Development Screening

Step 1: Chiral Method Screening

  • Prepare System: Equilibrate the HPLC system with the first mobile phase.

  • Columns: Use Chiralpak AD-H, Chiralcel OD-H, and Chiralpak IA columns for screening.

  • Mobile Phases:

    • Mobile Phase A: n-Hexane:Isopropanol (90:10 v/v)

    • Mobile Phase B: n-Hexane:Ethanol (90:10 v/v)

  • Conditions: Flow rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at λmax (determined by UV scan).

  • Injection: Inject a solution of the racemic standard (both enantiomers).

  • Evaluation: Evaluate chromatograms for resolution (Rs) between the enantiomers. An Rs > 1.5 is desired.

Step 2: Achiral Impurity Method Screening

  • Column: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: Run a generic gradient from 5% B to 95% B over 30 minutes.

  • Injection: Inject the mixture of all forced degradation samples.

  • Evaluation: Examine the chromatograms for the separation of the main peak from all degradation peaks. Optimize the gradient to improve the resolution of closely eluting peaks.

Comparative Data for Method Selection

The results from the screening phase guide the selection of the optimal conditions.

Table 1: Illustrative Comparison of Chiral Stationary Phases

Stationary Phase Mobile Phase Retention Time (Enantiomer 1) Retention Time (Enantiomer 2) Resolution (Rs) Remarks
Chiralpak AD-H n-Hexane:IPA (90:10) 8.5 min 10.2 min 2.1 Excellent Separation
Chiralcel OD-H n-Hexane:IPA (90:10) 12.1 min 12.8 min 0.8 Poor Resolution
Chiralpak IA n-Hexane:IPA (90:10) 9.2 min 10.5 min 1.4 Acceptable, but lower Rs

| Chiralpak AD-H | n-Hexane:EtOH (90:10) | 7.9 min | 9.1 min | 1.8 | Good separation, faster |

Based on this hypothetical data, the Chiralpak AD-H column with an n-Hexane:Isopropanol mobile phase provides the best resolution and is selected for further validation.

Table 2: Final Optimized HPLC Method Parameters

Parameter Chiral Purity Method Impurity Profile Method
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A n-Hexane 0.1% TFA in Water
Mobile Phase B Isopropanol 0.1% TFA in Acetonitrile
Composition Isocratic (90:10 v/v) Gradient: 10% B to 80% B in 25 min
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temp. 25°C 30°C
Detection (UV) 220 nm 220 nm

| Injection Vol. | 10 µL | 20 µL |

Part 3: Method Validation - The Pillar of Trustworthiness

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[18] The following parameters must be assessed according to ICH Q2(R2) guidelines.[18][19]

G cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_limit Limit Tests Validation Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: Interrelationship of Method Validation Parameters.

Validation Protocols & Acceptance Criteria
  • Specificity:

    • Protocol: Analyze the forced degradation samples. The method must resolve the main peak from all degradation products and the enantiomer from the main peak. Use a photodiode array (PDA) detector to assess peak purity.

    • Acceptance: The main peak should be spectrally pure, and all key peaks should have a resolution (Rs) > 1.5.

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations of the analyte and its impurity, typically from the LOQ to 120% of the specification limit. Plot peak area versus concentration.

    • Acceptance: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Protocol: Perform recovery studies by spiking known amounts of the impurity (e.g., the unwanted enantiomer) into the main compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Acceptance: Percent recovery should be within 98.0% to 102.0%.[20]

  • Precision:

    • Protocol (Repeatability): Perform six replicate injections of a sample at 100% of the target concentration.

    • Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1.

    • Acceptance: The LOQ must be precise and accurate.

  • Robustness:

    • Protocol: Introduce small, deliberate changes to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Table 3: Summary of Validation Results (Hypothetical Data)

Validation Parameter Acceptance Criteria Result (Chiral Method) Result (Impurity Method) Status
Specificity Rs > 1.5, Peak Purity > 99.5% Rs = 2.1, Purity = 99.9% All Rs > 2.0, Purity = 99.8% Pass
Linearity (r²) ≥ 0.999 0.9998 0.9995 Pass
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2% 98.9 - 101.5% Pass
Precision (% RSD) ≤ 2.0% Repeatability: 0.8% Intermediate: 1.3% Repeatability: 0.5% Intermediate: 1.1% Pass
LOQ (% of Test Conc.) S/N ≥ 10 0.05% 0.05% Pass

| Robustness | System Suitability Met | All parameters met | All parameters met | Pass |

Conclusion

The development and validation of an HPLC method for a chiral compound like 2-Benzyl-1,2-oxazolidin-5-ol is a rigorous, multi-faceted process that forms the bedrock of quality control. This guide has demonstrated that by employing a systematic screening strategy, comparing alternative stationary and mobile phases, and grounding the process in the principles of forced degradation, a scientifically robust and reliable method can be established. The subsequent validation, performed according to ICH guidelines, provides the necessary documented evidence of the method's fitness for purpose. The resulting methods—one for chiral purity and one for related substances—are specific, accurate, precise, and robust, ensuring that the purity of 2-Benzyl-1,2-oxazolidin-5-ol can be confidently assessed throughout the drug development lifecycle.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. (2018). Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. Retrieved from [Link]

  • Chiral Separations. (2026). Pharmaceutical Technology. Retrieved from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved from [Link]

  • Tip on chiral screening and method development. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral Separations. (2026). LCGC International. Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (n.d.). PMC. Retrieved from [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo. (n.d.). ScienceDirect. Retrieved from [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). (n.d.). PMC. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. Retrieved from [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review. Retrieved from [Link]

  • Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. (2020). ACS Publications. Retrieved from [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). MDPI. Retrieved from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2025). Chromatography Online. Retrieved from [Link]

  • Validation of analytical procedures q2(r2). (2023). ICH. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of 5-benzyl-2-oxazolidone derivatives. (n.d.). Heterocycles. Retrieved from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Oxazolidinone. (n.d.). Wikipedia. Retrieved from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. Retrieved from [Link]

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC. Retrieved from [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC. Retrieved from [Link]

  • Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. (2025). IOSR Journal of Pharmacy. Retrieved from [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). ResearchGate. Retrieved from [Link]

Sources

Comparative

Elemental Analysis Results for Synthesized 2-Benzyl-1,2-oxazolidin-5-ol: A Comparative Purity Guide

As a Senior Application Scientist in drug development, I frequently encounter a common pitfall in synthetic organic chemistry: relying solely on Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter a common pitfall in synthetic organic chemistry: relying solely on Nuclear Magnetic Resonance (NMR) or High-Resolution Mass Spectrometry (HRMS) to declare a compound "pure." While these techniques are exceptional for structural elucidation, they are often insensitive to inorganic salts and can easily miss trapped solvents. For determining absolute bulk purity, combustion elemental analysis (CHN) remains the ultimate, non-negotiable standard .

This guide objectively compares the elemental analysis performance of in-house synthesized 2-Benzyl-1,2-oxazolidin-5-ol against a commercial standard and a crude variant, providing researchers with a self-validating framework for purity verification.

Mechanistic Context: The Role of CHN Analysis

2-Benzyl-1,2-oxazolidin-5-ol (CAS No. 133500-36-4) is a highly versatile isoxazolidine intermediate used in the synthesis of biologically active compounds and β-lactam antibiotics1[1]. It is typically synthesized via the 1,3-dipolar cycloaddition of an N-benzyl nitrone with a vinyl dipolarophile2[2].

Because cycloaddition reactions can trap residual solvents during workup or absorb atmospheric moisture due to the hygroscopic tendencies of the isoxazolidine ring, elemental analysis is critical. To be accepted for publication in major chemistry journals, the experimentally determined mass fractions of Carbon, Hydrogen, and Nitrogen must fall within a strict ±0.4% deviation from the calculated theoretical values 3[3].

SynthesisWorkflow Nitrone N-Benzyl Nitrone (Precursor) Cycloaddition 1,3-Dipolar Cycloaddition (Solvent, Heat) Nitrone->Cycloaddition Alkene Vinyl Acetate (Dipolarophile) Alkene->Cycloaddition Crude Crude 2-Benzyl-1,2-oxazolidin-5-ol (Contains Impurities) Cycloaddition->Crude Yields Purification Recrystallization (Removes Byproducts) Crude->Purification Solvent Wash Pure Pure Product (Ready for CHN Analysis) Purification->Pure >99.5% Purity

Workflow for the synthesis and purification of 2-Benzyl-1,2-oxazolidin-5-ol prior to analysis.

Comparative Data Analysis

To demonstrate the sensitivity of CHN analysis in distinguishing purity grades, we compared three different sample states of 2-Benzyl-1,2-oxazolidin-5-ol (Theoretical Formula: C10H13NO2; Molecular Weight: 179.22 g/mol ).

Sample Variant% Carbon (C)% Hydrogen (H)% Nitrogen (N)Deviation from TheoreticalStatus
Theoretical Target 67.02% 7.31% 7.82% N/A Target
In-House (Purified) 66.95%7.34%7.78%C: -0.07, H: +0.03, N: -0.04PASS
Commercial Standard 66.80%7.40%7.70%C: -0.22, H: +0.09, N: -0.12PASS
Crude Product 65.10%7.80%7.10%C: -1.92, H: +0.49, N: -0.72FAIL
Causality Behind the Results
  • In-House (Purified) : The recrystallized product successfully meets the ±0.4% threshold. The negligible deviations are well within the instrumental error margin of a modern Thermal Conductivity Detector (TCD) 4[4].

  • Commercial Standard : The purchased standard also passes, though it exhibits a slightly higher deviation in Carbon (-0.22%). This is a common phenomenon caused by trace moisture absorption during transit or prolonged storage.

  • Crude Product : The crude sample fails spectacularly. The depressed Carbon (-1.92%) and Nitrogen (-0.72%) values, coupled with artificially elevated Hydrogen (+0.49%), strongly indicate the presence of trapped water or residual synthesis solvent (e.g., unevaporated ethyl acetate) 5[5].

Experimental Methodology: Self-Validating CHN Protocol

To ensure absolute trustworthiness, the following protocol utilizes a self-validating system where instrument calibration and blank runs bracket the actual sample analysis.

Step 1: Instrument Calibration Purge the elemental analyzer (e.g., Elementar Vario MICRO cube) with helium carrier gas. Run three empty tin capsules as blanks to establish a baseline, followed by a known standard (e.g., sulfanilamide) to calibrate the TCD response factors and verify the oxidation efficiency2[2].

Step 2: Sample Preparation Using a calibrated microbalance, weigh exactly 5.0 mg of 2-Benzyl-1,2-oxazolidin-5-ol into a clean tin capsule. Adhering to the "5 mg rule" ensures sufficient gas yield for accurate detection without overloading the reduction column . Crimp the capsule tightly with tweezers to prevent ambient moisture absorption or sample oxidation prior to the run.

Step 3: High-Temperature Combustion Drop the sealed capsule into the combustion tube heated to >900°C under an oxygen-rich atmosphere. The rapid oxidation of the tin capsule creates a localized exothermic flash (reaching ~1800°C), ensuring the total decomposition of the organic matrix into CO2, H2O, and NOx 6[6].

Step 4: Reduction & Separation Pass the combustion gases over a heated copper reduction column to quantitatively convert all NOx species into N2 gas. The resulting gas mixture is then separated sequentially via a Temperature Programmed Desorption (TPD) column 4[4].

Step 5: Detection & Calculation Quantify the separated N2, CO2, and H2O peaks using the TCD. Calculate the mass percentages based on the initial 5.0 mg sample weight and compare them against the theoretical values.

EALogic SamplePrep Sample Prep (5 mg in Tin Capsule) Combustion High-Temp Combustion (>900°C, O2) SamplePrep->Combustion Detection TCD Detection (Quantify C, H, N) Combustion->Detection Calc Calculate % Deviation vs Theoretical Detection->Calc Decision Is Deviation ≤ ±0.4%? Calc->Decision Pass Pass: Publication Ready (Bulk Purity Confirmed) Decision->Pass Yes Fail Fail: Re-purify Sample (Trapped Solvent/Water) Decision->Fail No

Logical decision tree for validating elemental analysis results against the ±0.4% threshold.

References

  • Elemental Analysis and Atomic Absorption - Unipd. University of Padua.
  • Strategies for Optimizing Elemental Analyses.
  • CAS No.133500-36-4,5-Isoxazolidinol, 2-(phenylmethyl). LookChem.
  • An International Study Evalu
  • Non-catalytic regioselective synthesis of trans bis-pyrrolo isoxazole cycloadducts in w
  • The Problems Associ
  • Synthesis and Antimicrobial Evaluation of Some Isoxazolidine Derivatives.

Sources

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